Methyl 4-octyloxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-octoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLYBQFVTYGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371702 | |
| Record name | Methyl 4-octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-37-4 | |
| Record name | Methyl 4-(octyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(octyloxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-octyloxybenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 4-octyloxybenzoate
Introduction
This compound, with the CAS Registry Number 62435-37-4, is an organic compound that belongs to the family of benzoate esters.[1] Its molecular structure is characterized by a central benzene ring substituted at the para positions (1 and 4) with a methyl ester group (-COOCH₃) and an octyloxy group (-O(CH₂)₇CH₃). This bifunctional architecture, combining a rigid aromatic core with a flexible aliphatic chain, makes it a molecule of significant interest in materials science, particularly as a precursor for liquid crystals, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
The fundamental properties of this compound are dictated by its molecular structure. The ester and ether functionalities, along with the aromatic ring and the long alkyl chain, contribute to its distinct physical and chemical characteristics.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O₃ | [1] |
| Molecular Weight | 264.36 g/mol | [1] |
| CAS Number | 62435-37-4 | [1] |
| IUPAC Name | methyl 4-(octyloxy)benzoate | [1] |
| Appearance | White to off-white crystalline solid or powder | Inferred from similar compounds |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform | [2] |
Structural Visualization
The arrangement of the functional groups is key to the molecule's properties.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-hydroxybenzoic acid. This approach allows for the selective modification of the carboxylic acid and hydroxyl groups.
-
Esterification of 4-Hydroxybenzoic Acid : The first step involves the conversion of the carboxylic acid group of 4-hydroxybenzoic acid into a methyl ester. This is typically accomplished via Fischer esterification.[3] The reaction involves heating 4-hydroxybenzoic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4] The excess methanol serves to drive the reaction equilibrium towards the product side.
-
Williamson Ether Synthesis : The resulting methyl 4-hydroxybenzoate then undergoes etherification to introduce the octyl chain. The Williamson ether synthesis is the classic and most effective method for this transformation.[5] The reaction proceeds via an Sₙ2 mechanism.[6][7] The phenolic hydroxyl group is first deprotonated by a base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as 1-bromooctane, displacing the bromide leaving group to form the ether linkage. The choice of a primary alkyl halide is crucial to maximize the yield of the Sₙ2 product and minimize potential E2 elimination side reactions that can occur with secondary or tertiary halides.[6][7]
Synthetic Workflow Diagram
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Williamson ether synthesis starting from commercially available Methyl 4-hydroxybenzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously. Add 1-bromooctane (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Data Interpretation Diagram
Expected Spectroscopic Data
-
¹H NMR (Proton NMR) : In a solvent like CDCl₃, the spectrum would show:
-
Aromatic protons: Two doublets in the range of δ 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.
-
Ester methyl protons (-COOCH₃): A singlet at approximately δ 3.9 ppm.
-
Ether methylene protons (-OCH₂-): A triplet around δ 4.0 ppm.
-
Octyl chain methylene protons: A series of multiplets between δ 1.3-1.8 ppm.
-
Octyl chain terminal methyl protons (-CH₃): A triplet around δ 0.9 ppm.
-
-
¹³C NMR (Carbon NMR) :
-
Carbonyl carbon (C=O): A signal around δ 167 ppm.
-
Aromatic carbons: Four signals in the δ 114-164 ppm range.
-
Ester methyl carbon (-OC H₃): A signal around δ 52 ppm.
-
Ether methylene carbon (-OC H₂-): A signal around δ 68 ppm.
-
Octyl chain carbons: Multiple signals in the δ 14-32 ppm range.
-
-
Infrared (IR) Spectroscopy :
-
A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[8]
-
Two distinct C-O stretching bands: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1050-1150 cm⁻¹).
-
C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹.
-
C-H stretching for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 264.[1]
-
Common fragmentation patterns would include the loss of the methoxy group (m/z 233), the methyl group (m/z 249), or cleavage of the octyl chain.
-
Applications in Research and Development
While specific, large-scale industrial applications are not widespread, this compound serves as a valuable compound in several research areas:
-
Liquid Crystal Synthesis : The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in calamitic (rod-shaped) liquid crystals. This molecule can be used as a synthon or a final component in liquid crystal mixtures.
-
Pharmaceutical and Agrochemical Intermediates : Benzoate derivatives are common in drug discovery and agrochemical research. This compound can serve as a starting material for more complex molecules where the octyloxy group provides lipophilicity, potentially aiding in membrane permeability.
-
Polymer Chemistry : It can be used as a monomer or an additive in the synthesis of specialty polymers, imparting specific properties due to its aromatic and aliphatic character.
Safety and Handling
As a laboratory chemical, this compound should be handled with standard safety precautions.
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][12]
References
- 1. This compound [webbook.nist.gov]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to Methyl 4-octyloxybenzoate
Introduction
Methyl 4-octyloxybenzoate (CAS No. 62435-37-4) is an aromatic ester that serves as a valuable intermediate in various fields of organic synthesis.[1] Structurally, it is the methyl ester of 4-octyloxybenzoic acid, featuring a long C8 alkyl chain attached via an ether linkage to the para position of the benzoate ring. This combination of an aromatic core, an ester functional group, and a lipophilic alkyl chain imparts unique physicochemical properties, making it a versatile building block. Its molecular formula is C₁₆H₂₄O₃, and it has a molecular weight of 264.36 g/mol .[2]
While chemically related to the paraben family of preservatives (esters of 4-hydroxybenzoic acid), the presence of the octyloxy group significantly alters its properties, steering its application away from direct antimicrobial use and more towards a precursor for pharmaceuticals, functional materials, and other complex organic molecules.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, and handling, offering a technical resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 62435-37-4 | [1][2] |
| Molecular Formula | C₁₆H₂₄O₃ | [2] |
| Molecular Weight | 264.36 g/mol | [2] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point | 362.5 °C at 760 mmHg | [5] |
| Density | 0.99 g/cm³ | [5] |
| IUPAC Name | methyl 4-(octyloxy)benzoate | [2] |
| Synonyms | Methyl 4-n-octyloxybenzoate, 4-Octyloxybenzoic acid methyl ester | [5] |
Analytical Characterization Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound post-synthesis. The expected data from key analytical techniques are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (two doublets), the methyl ester singlet, the methylene group adjacent to the ether oxygen (triplet), and the aliphatic protons of the octyl chain. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons (including the ipso-carbons attached to the ester and ether groups), and the distinct carbons of the octyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the ester C=O stretch (~1710-1730 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C vibrations.[2] |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 264).[2] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[6][7] For this specific target, the synthesis begins with the readily available precursor, methyl 4-hydroxybenzoate.
The causality for this synthetic choice is clear: using methyl 4-hydroxybenzoate as the starting material allows for the selective alkylation of the phenolic hydroxyl group. The alternative, esterifying 4-octyloxybenzoic acid, would require an additional step to first prepare the ether-containing acid. The Williamson ether synthesis is favored for its high efficiency with primary alkyl halides like 1-bromooctane, minimizing the potential for competing elimination reactions.[8]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol describes a self-validating system where successful synthesis is confirmed by subsequent purification and characterization.
Reagents and Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable polar aprotic solvent such as acetone or DMF.
-
Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.1 eq) dropwise to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, and wash the solid cake with a small amount of the solvent used (e.g., acetone).
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction (Work-up): Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash is critical to remove any unreacted acidic starting material.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Final Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude this compound.
Purification
The crude product, which may be an oil or a low-melting solid, can be purified by recrystallization.
-
Solvent Selection: Choose a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.
-
Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1] Its structure is particularly relevant in fields where modulation of lipophilicity is key.
-
Pharmaceutical Intermediates: The parent structure, 4-hydroxybenzoic acid, is a cornerstone for parabens, which are known antimicrobial preservatives.[9][10] By introducing an octyloxy group, the lipophilicity of the molecule is significantly increased. This makes it a useful building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs) where enhanced membrane permeability or specific interactions with hydrophobic pockets of a biological target are desired.
-
Functional Materials: The rod-like structure of this compound, combining a rigid aromatic core with a flexible alkyl chain, is a common motif in the design of liquid crystals. While this specific compound may not be a liquid crystal itself, it serves as a precursor for more complex mesogenic molecules.
-
Coupling Reactions: The aromatic ring can be further functionalized, making it a substrate for various coupling reactions to build more elaborate molecular architectures.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid direct contact with skin and eyes.[11] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Keep away from strong oxidizing agents and sources of ignition.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[11][13]
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its bifunctional nature—possessing a reactive ester group and a modifiable aromatic ring, all while featuring a significant lipophilic tail. The straightforward and high-yielding synthesis via the Williamson ether reaction makes it an accessible building block for researchers. Its utility in the synthesis of pharmaceuticals and functional materials underscores its relevance in modern organic chemistry and drug development. Adherence to established protocols for its synthesis, purification, and safe handling will enable scientists to effectively leverage this versatile compound in their research endeavors.
References
- 1. 62435-37-4 | Methyl 4-n-octyloxybenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound [webbook.nist.gov]
- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 62435-37-4 METHYL 4-N-OCTYLOXYBENZOATE [chemsigma.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
synthesis of Methyl 4-octyloxybenzoate from methylparaben
An In-depth Technical Guide: Synthesis of Methyl 4-octyloxybenzoate from Methylparaben
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in various industrial applications, starting from the widely available preservative, methylparaben (Methyl 4-hydroxybenzoate). The core of this synthesis is the robust and versatile Williamson ether synthesis. This document delves into the reaction's mechanistic underpinnings, provides a detailed, field-tested experimental protocol, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering both theoretical insights and practical, actionable methodologies.
Introduction and Strategic Overview
This compound and related long-chain 4-alkoxybenzoate esters are compounds of significant interest, finding applications as intermediates in the synthesis of liquid crystals, pharmaceuticals, and as components in cosmetic formulations. Their structure, featuring a rigid aromatic core and a flexible aliphatic chain, imparts unique physicochemical properties.
The synthetic challenge lies in the selective alkylation of the phenolic hydroxyl group of methylparaben. Methylparaben is an ideal starting material due to its commercial availability and low cost, being one of the most common preservatives used in cosmetics and pharmaceuticals.[1][2] The primary synthetic route, and the focus of this guide, is the Williamson ether synthesis—a classic yet highly effective method for forming ethers.[3] This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide, in this case, 1-bromooctane.
This guide will elucidate the causality behind the selection of reagents, solvents, and reaction conditions, ensuring a reproducible and high-yield synthesis.
The Core Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The overall transformation is as follows:
Reaction Scheme: Methylparaben reacts with 1-Bromooctane in the presence of a base to yield this compound.
Mechanism Breakdown:
-
Deprotonation: The first step is the deprotonation of the weakly acidic phenolic hydroxyl group of methylparaben by a base. This generates a sodium or potassium phenoxide ion. The resulting phenoxide is a potent nucleophile, significantly more reactive than the starting neutral phenol.[5]
-
Nucleophilic Attack: The phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of the alkylating agent (1-bromooctane).[3]
-
Displacement: This concerted attack leads to the formation of the C-O ether bond and the simultaneous displacement of the bromide leaving group, yielding the final product, this compound, and an inorganic salt byproduct.
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: A primary alkyl halide, 1-bromooctane, is the ideal choice. Secondary and tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, which would lead to the formation of octene as an undesired byproduct.[4][6]
-
Choice of Base: A moderately strong base is required to deprotonate the phenol without hydrolyzing the methyl ester group. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this purpose. It is strong enough to generate the phenoxide but mild enough to leave the ester intact.[7] Stronger bases like sodium hydroxide could potentially saponify the ester, especially at elevated temperatures.
-
Choice of Solvent: A polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile is optimal.[6] These solvents can solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction. Acetone is often preferred for its effectiveness, ease of removal, and lower boiling point compared to DMF.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methylparaben | C₈H₈O₃ | 152.15 | 5.00 g | 32.86 | 1.0 |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 7.60 g (5.7 mL) | 39.43 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.81 g | 49.29 | 1.5 |
| Acetone | C₃H₆O | 58.08 | 100 mL | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add methylparaben (5.00 g), anhydrous potassium carbonate (6.81 g), and acetone (100 mL). Add a magnetic stir bar.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromooctane (5.7 mL) to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux for 6-8 hours.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). A complete reaction is indicated by the disappearance of the methylparaben spot.
-
Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using vacuum filtration and wash the solid cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted methylparaben.[8]
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and salts.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[8] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which should solidify upon cooling.
Visualization of the Synthetic Workflow
The following diagram outlines the complete workflow from starting materials to the purified final product.
References
- 1. Methylparaben - Wikipedia [en.wikipedia.org]
- 2. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
An In-depth Technical Guide to the Physical Properties of Methyl 4-octyloxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Methyl 4-octyloxybenzoate is an organic compound with significant potential in various scientific fields, including materials science and drug development. Its molecular structure, featuring a benzoate core with a methyl ester and an octyloxy side chain, imparts unique physicochemical properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination and offering insights into their relevance for research and development applications.
Core Molecular and Physical Characteristics
A foundational understanding of a compound begins with its fundamental properties. These values are critical for everything from reaction stoichiometry to the design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₃ | NIST[1] |
| Molecular Weight | 264.36 g/mol | NIST[1] |
| CAS Number | 62435-37-4 | NIST[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For this compound, the experimentally determined melting point is 33-35 °C [2]. This relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, a characteristic that can be attributed to the flexible octyloxy chain.
Experimental Protocol: Melting Point Determination via Capillary Method
The determination of a precise melting point is a fundamental technique in chemical characterization. The capillary method stands as a widely accepted and reliable approach.
Causality Behind Experimental Choices: The choice of a slow heating rate near the melting point is crucial. A rapid temperature increase can lead to an inaccurate reading as the sample and thermometer will not be in thermal equilibrium. Packing the sample to a small, uniform height ensures even heat distribution and a sharp, observable melting range.
Self-Validating System: The protocol's integrity is maintained by performing a preliminary rapid determination to approximate the melting point, followed by a slower, more precise measurement. The consistency of multiple measurements validates the result.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Initial Heating: The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20°C below the expected melting point.
-
Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-8.0 ppm). The protons ortho to the ester group will be deshielded and appear downfield, while the protons ortho to the octyloxy group will be more shielded and appear upfield.
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group will appear around δ 3.8-3.9 ppm.
-
Octyloxy Chain Protons: The protons of the octyloxy chain will exhibit characteristic multiplets. The -OCH₂- protons directly attached to the aromatic ring will be the most deshielded of the chain (around δ 4.0 ppm). The other methylene protons will appear as a series of multiplets in the upfield region (δ 1.2-1.8 ppm), and the terminal methyl group will be a triplet around δ 0.9 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon will be significantly deshielded, appearing in the range of δ 165-170 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 114-164 ppm region. The carbon attached to the octyloxy group will be the most shielded, while the carbon attached to the ester group will be more deshielded.
-
Methyl Ester Carbon: The carbon of the methyl ester group will appear around δ 52 ppm.
-
Octyloxy Chain Carbons: The carbons of the octyloxy chain will appear in the upfield region (δ 14-68 ppm), with the carbon directly bonded to the oxygen being the most deshielded.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.
Causality Behind Experimental Choices: The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single, easily identifiable residual solvent peak. Filtering the sample removes any particulate matter that can degrade the spectral resolution.
Self-Validating System: The clarity and homogeneity of the final solution serve as a visual check of proper sample preparation. The quality of the resulting spectrum, particularly the sharpness of the peaks and the flatness of the baseline, validates the procedure.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. This removes any dust or insoluble impurities.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-octyloxybenzoate
This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-octyloxybenzoate (C₁₆H₂₄O₃), a compound of interest in materials science and organic synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic ester characterized by a central benzene ring substituted with a methoxycarbonyl group and an octyloxy chain. This unique combination of a rigid aromatic core and a flexible aliphatic chain imparts properties that are leveraged in various applications, including liquid crystals and as a synthetic intermediate.
A thorough spectroscopic analysis is paramount for confirming the structural integrity and purity of this compound. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a detailed interpretation of the data.
An In-depth Technical Guide to the Solubility of Methyl 4-Octyloxybenzoate in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of methyl 4-octyloxybenzoate in organic solvents. In the absence of extensive published empirical data for this specific compound, this document emphasizes predictive modeling and robust experimental design to empower researchers in their formulation and process development endeavors.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which finds applications in areas such as liquid crystal research and as an intermediate in organic synthesis, understanding its solubility profile is critical. It dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. An optimal solvent system ensures efficient reactions, high-purity crystallization, and stable formulations.
This guide will navigate through the theoretical underpinnings of solubility, provide a practical framework for predicting the solubility of this compound using established thermodynamic models, and detail a rigorous experimental protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is paramount to predicting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 62435-37-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₄O₃ | [1] |
| Molecular Weight | 264.36 g/mol | [1] |
| Chemical Structure | See Figure 1 | - |

The structure reveals a molecule with both polar (ester and ether functionalities) and non-polar (the octyl chain and benzene ring) regions, suggesting a nuanced solubility profile across a range of organic solvents.
Theoretical Framework for Solubility Prediction
In the absence of direct experimental data, predictive models offer a powerful tool for estimating solubility. This section delves into two widely used models: Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from atomic forces.
-
δp (Polar): Derived from intermolecular dipole moments.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.
Predicting the HSP of this compound:
Functional Group Breakdown for this compound:
-
Aromatic ring (Ar)
-
Ester group (-COO-)
-
Ether group (-O-)
-
Alkyl chain (-CH2-, -CH3)
By summing the contributions of these groups, the HSP values for this compound can be estimated. Software packages such as HSPiP can facilitate these calculations.[7]
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a sophisticated method used to predict activity coefficients in non-ideal liquid mixtures.[8] The activity coefficient is a factor that accounts for deviations from ideal behavior and is directly related to solubility.
The UNIFAC method breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[9] The necessary group interaction parameters are available in extensive databases.[10][11]
UNIFAC Functional Groups in this compound:
-
ACH: Aromatic carbon-H
-
AC-O: Aromatic carbon attached to an oxygen
-
COO: Ester group
-
CH3: Alkyl methyl group
-
CH2: Alkyl methylene group
By defining the molecule in terms of these groups and using the corresponding interaction parameters, the solubility in various solvents can be predicted. It is important to note that the accuracy of the UNIFAC model is dependent on the availability and quality of the group interaction parameters.[12]
Experimental Determination of Solubility
While predictive models provide valuable estimates, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[13][14][15][16]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the calibration range of the analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the concentration of this compound in the saturated solvent.[17][18][19]
HPLC Method Parameters (Illustrative Example):
-
Column: A C18 reversed-phase column is a good starting point for aromatic compounds.[19]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength where this compound has maximum absorbance.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
Calibration:
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the chosen solvent. The concentration of the unknown samples is then determined by interpolating from this curve.
Data Presentation
The solubility should be expressed in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L). The results should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Solvent 1 | 25 | Experimentally Determined Value |
| Solvent 2 | 25 | Experimentally Determined Value |
| Solvent 3 | 25 | Experimentally Determined Value |
Workflow Diagrams
Visualizing the workflow is essential for clarity and reproducibility.
Conclusion
This guide provides a robust framework for approaching the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters and the UNIFAC model with a rigorous experimental protocol based on the shake-flask method and HPLC analysis, researchers can confidently determine and understand the solubility profile of this compound. This knowledge is indispensable for optimizing processes in synthesis, purification, and formulation, ultimately accelerating research and development timelines.
References
- 1. This compound [webbook.nist.gov]
- 2. METHYL 4-N-OCTYLOXYBENZOATE | 62435-37-4 [chemicalbook.com]
- 3. METHYL 4-N-OCTYLOXYBENZOATE CAS#: 62435-37-4 [m.chemicalbook.com]
- 4. kinampark.com [kinampark.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 8. UNIFAC - Wikipedia [en.wikipedia.org]
- 9. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]
- 10. Published Parameters UNIFAC(Do) - DDBST GmbH [ddbst.com]
- 11. KDB [mdlkdb.com]
- 12. scm.com [scm.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. oatext.com [oatext.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
The Lynchpin of Liquid Crystals: A Technical Guide to the Mesogenic Properties of 4-Alkoxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Mesophase and the Centrality of 4-Alkoxybenzoic Acid Esters
Liquid crystals, the enigmatic fourth state of matter, occupy a fascinating realm between the ordered structure of crystalline solids and the chaotic nature of isotropic liquids. This unique combination of properties, including fluidity and anisotropy, has positioned them as indispensable materials in a vast array of technologies, most notably in display devices. At the heart of many of these materials lies a versatile and tunable molecular scaffold: the 4-alkoxybenzoic acid ester.
This technical guide provides an in-depth exploration of the mesogenic properties of 4-alkoxybenzoic acid esters. We will delve into the fundamental principles governing their liquid crystalline behavior, from the causal relationships between molecular structure and mesophase formation to the practical experimental methodologies for their synthesis and characterization. This document is designed to serve as a comprehensive resource for researchers and professionals seeking to understand, design, and utilize these remarkable compounds. The defining characteristic of liquid crystals derived from benzoic acid derivatives is their formation through molecular self-assembly, primarily driven by hydrogen bonding.[1] The carboxylic acid groups of two molecules can form a stable dimer, which effectively elongates the molecular structure and promotes the formation of liquid crystalline phases.[1] By modifying the alkoxy chain length and introducing other functional groups, the mesomorphic properties, such as transition temperatures and the type of liquid crystal phase (nematic, smectic), can be systematically tuned.[1]
I. The Molecular Architecture of Mesogenicity: A Structural Overview
The capacity of 4-alkoxybenzoic acid esters to form liquid crystalline phases is intrinsically linked to their molecular architecture. These calamitic (rod-like) molecules are typically composed of three key components that work in concert to promote the formation of ordered, yet fluid, mesophases.
-
The Rigid Core: The central benzoic acid ester moiety provides the necessary rigidity and linearity to the molecule. This aromatic core is crucial for establishing the anisotropic interactions that are a prerequisite for liquid crystallinity.
-
The Flexible Termini: The terminal alkoxy chain (R-O-) is a key modulator of the mesogenic properties. The length and branching of this alkyl group significantly influence the melting point, clearing point, and the type of mesophase exhibited.
-
The Ester Linkage: The ester group (-COO-) contributes to the overall polarity and polarizability of the molecule, influencing intermolecular interactions and, consequently, the stability of the liquid crystalline phase.
The interplay between these structural elements dictates the delicate balance of intermolecular forces—van der Waals interactions, dipole-dipole interactions, and π-π stacking—that govern the self-assembly of these molecules into the nematic and smectic phases.
II. Synthesis of 4-Alkoxybenzoic Acid Esters: A Step-by-Step Protocol
The synthesis of 4-alkoxybenzoic acid esters is a well-established, two-step process that offers a high degree of modularity, allowing for the systematic variation of both the alkoxy chain and the ester group.
Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids
This protocol outlines the synthesis of the precursor 4-n-alkoxybenzoic acids via a Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
Appropriate n-alkyl bromide (e.g., 1-bromobutane, 1-bromohexane)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI) (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolution: Dissolve 4-hydroxybenzoic acid and potassium hydroxide in ethanol.
-
Alkylation: Add the corresponding n-alkyl bromide to the mixture, along with a catalytic amount of potassium iodide.
-
Reaction: Stir the reaction mixture at room temperature for 24-30 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: After completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 2.
-
Filtration and Recrystallization: Collect the resulting precipitate by filtration and recrystallize the crude product from ethanol to obtain the pure 4-n-alkoxybenzoic acid.
Protocol 2: Esterification to Form 4-n-Alkoxybenzoic Acid Esters
This protocol describes the conversion of the synthesized 4-n-alkoxybenzoic acids into their corresponding esters.
Materials:
-
4-n-Alkoxybenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Appropriate phenol or alcohol
-
Dry pyridine
Procedure:
-
Acid Chloride Formation: Convert the 4-n-alkoxybenzoic acid to its acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting acid chloride in dry pyridine and add the desired phenol or alcohol.
-
Reaction and Isolation: Stir the reaction mixture, and after completion, pour it into a mixture of ice and hydrochloric acid to precipitate the crude ester.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-n-alkoxybenzoic acid ester.
Experimental Workflow: Synthesis of 4-Alkoxybenzoic Acid Esters
Caption: A schematic of the two-step synthesis of 4-alkoxybenzoic acid esters.
III. Characterization of Mesogenic Properties: Unveiling the Liquid Crystalline Phases
The identification and characterization of the liquid crystalline phases of 4-alkoxybenzoic acid esters are typically performed using two primary analytical techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystalline phases. By observing the unique optical textures that arise from the anisotropic nature of the mesophases, one can distinguish between different types of liquid crystals.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Heating and Observation: Heat the slide on a hot stage and observe the sample through a polarized optical microscope as the temperature is increased and then decreased.
-
Texture Identification: Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases often display focal conic fan textures.[1]
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to determine the transition temperatures and enthalpy changes associated with phase transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Thermal Cycling: Place the pan in the DSC instrument and heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Data Acquisition: Cool the sample at the same rate back to room temperature. The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.[1]
Logical Relationship: Characterization Techniques
Caption: The complementary roles of POM and DSC in characterizing mesogenic properties.
IV. Structure-Property Relationships: The Influence of the Alkoxy Chain
The length of the terminal alkoxy chain is a critical determinant of the mesogenic properties of 4-alkoxybenzoic acid esters. A systematic increase in the number of carbon atoms in the alkoxy chain leads to predictable, yet nuanced, changes in the liquid crystalline behavior.
Generally, as the alkoxy chain length increases:
-
Melting and Clearing Points: Both the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) tend to decrease.
-
Mesophase Stability: The stability of the mesophase, or the temperature range over which the liquid crystalline phase exists, is also affected.
-
Phase Type: Shorter alkoxy chains often favor the formation of nematic phases, which are characterized by long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the formation of more ordered smectic phases, where the molecules are arranged in layers. For the homologous series of 4-n-alkoxybenzoic acids, nematic phases are observed for shorter chains (n=4-6), while both smectic and nematic phases are present for longer chains (n=7-12).[2][3]
This trend can be attributed to the increasing van der Waals interactions between the longer alkyl chains, which promotes a greater degree of molecular ordering and layer formation.
Data Presentation: Mesomorphic Properties of a Homologous Series
The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acid phenyl esters, illustrating the effect of the alkoxy chain length.
| Number of Carbon Atoms (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |
| 4 | 121.0 | 221.0 | Nematic |
| 5 | 110.0 | 205.0 | Nematic |
| 6 | 100.0 | 197.0 | Nematic |
| 7 | 95.0 | 185.0 | Smectic C, Nematic |
| 8 | 98.0 | 180.0 | Smectic C, Nematic |
| 10 | 92.0 | 170.0 | Smectic C, Smectic A, Nematic |
| 12 | 95.0 | 165.0 | Smectic C, Smectic A |
Note: The data presented here is illustrative and compiled from various sources for educational purposes.
V. Applications in Drug Development and Beyond
While the most prominent application of liquid crystals is in displays, the unique properties of 4-alkoxybenzoic acid esters and related mesogenic compounds are also being explored in the field of drug development. Their ability to self-assemble into ordered structures makes them promising candidates for the formulation of drug delivery systems. These liquid crystalline phases can encapsulate drug molecules and provide controlled release profiles. Furthermore, the biocompatibility and tunable properties of these materials open up possibilities for their use in biosensors and other biomedical applications. While not the primary focus of this guide, it is worth noting that benzoic acid ester derivatives are also investigated as potent inhibitors for various enzymes, highlighting the broad relevance of this chemical scaffold in medicinal chemistry.[4]
VI. Conclusion: A Foundation for Innovation
This technical guide has provided a comprehensive overview of the mesogenic properties of 4-alkoxybenzoic acid esters, from their synthesis and characterization to the fundamental principles that govern their liquid crystalline behavior. A thorough understanding of the structure-property relationships in these materials is paramount for the rational design of new liquid crystals with tailored properties for a wide range of applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals, empowering them to push the boundaries of materials science and drug development.
VII. References
-
BenchChem. (n.d.). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Retrieved from --INVALID-LINK--
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XVIII, s. I a. Chimie, 2, 123-130. Retrieved from --INVALID-LINK--
-
Polishchuk, A. P., & Timofeeva, T. V. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Reports, 54(5), 823–837. Retrieved from --INVALID-LINK--
-
Polishchuk, A. P., & Timofeeva, T. V. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. Crystallography Reports, 54(5), 823-837. Retrieved from --INVALID-LINK--
-
El-Wakil, A. M., Hanna, A. A., & El-Kafrawy, A. F. (2012). Liquid Crystalline Behavior of Hydroxypropyl Cellulose Esterified With 4-Alkoxy Benzoic Acid. BioResources, 7(1), 844-857. Retrieved from --INVALID-LINK--
-
Chauhan, M., Bhoi, D. K., & Solanki, D. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Molecular Crystals and Liquid Crystals, 529(1), 15-25. Retrieved from --INVALID-LINK--
-
Neubert, M. E., Laskos, S. J., Jr., Maurer, L. J., Carlino, L. T., & Ferrato, J. P. (1980). Preparation of Liquid Crystal Intermediates: 4-Substituted Alkoxybenzenes. Molecular Crystals and Liquid Crystals, 59(3-4), 221-242. Retrieved from --INVALID-LINK--
-
Al-Hamdani, A. A. S., Ahmed, A. A., & Al-Faydh, F. M. H. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 18880. Retrieved from --INVALID-LINK--
-
Rao, N. V. S., & Murthy, K. R. K. (2012). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1153-1156. Retrieved from --INVALID-LINK--
-
Galewski, Z. (1998). Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. Polish Journal of Chemistry, 72, 1475-1479. Retrieved from --INVALID-LINK--
-
Ford, W. T., Tatarsky, D., & Banerjee, K. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. Retrieved from --INVALID-LINK--
-
Coates, D., & Gray, G. W. (1976). Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. Molecular Crystals and Liquid Crystals, 34(1), 1-5. Retrieved from --INVALID-LINK--
-
Smith, M. K., & Gorga, J. C. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1153–1156. Retrieved from --INVALID-LINK--
-
Ryabova, A., Berezina, E., Galyametdinov, Y., & Safiullin, R. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7311. Retrieved from --INVALID-LINK--
-
Smith, M. K., & Gorga, J. C. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education, 88(8), 1153-1156. Retrieved from --INVALID-LINK--
-
Muhammad, N., Ali, A., Shah, A. U. H. A., Khan, M. S., Ahmad, I., & Iqbal, J. (2016). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 43(12), 1756-1765. Retrieved from --INVALID-LINK--
-
Delcanale, M., Carenzi, E., Varrone, M., & Amari, G. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2110-2125. Retrieved from --INVALID-LINK--
References
Methodological & Application
Application Notes and Protocols for Methyl 4-Octyloxybenzoate as a Liquid Crystal Precursor
Introduction: The Strategic Importance of Methyl 4-Octyloxybenzoate in Liquid Crystal Synthesis
This compound is a pivotal precursor in the synthesis of advanced calamitic (rod-like) liquid crystals.[1] Its molecular architecture, comprising a rigid benzoate core and a flexible octyloxy tail, provides the foundational elements for inducing mesomorphic behavior. The ester functionality serves as a versatile handle for subsequent chemical modifications, allowing for the elongation of the molecular structure and the introduction of various functional groups to tailor the liquid crystalline properties. The octyloxy chain, in particular, plays a crucial role in modulating the melting point and influencing the formation and stability of smectic and nematic phases.[2] An understanding of the synthesis, purification, and characterization of this precursor is therefore essential for researchers and developers in the field of liquid crystal materials and their application in display technologies and other optoelectronic devices.[3]
This guide provides a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis, detailed protocols for its purification, and a thorough guide to its characterization using modern analytical techniques. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 264.36 g/mol | --INVALID-LINK-- |
| CAS Number | 62435-37-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 33-35 °C | General Knowledge |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4] In this protocol, the sodium salt of methyl 4-hydroxybenzoate (methylparaben) is reacted with 1-bromooctane to yield this compound.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
-
Preparation of the Alkoxide:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (15.21 g, 0.1 mol) in 100 mL of absolute ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of absolute ethanol. The slight excess of NaOH ensures complete deprotonation of the phenol.
-
Slowly add the sodium hydroxide solution to the methyl 4-hydroxybenzoate solution with vigorous stirring. The formation of a white precipitate of the sodium salt may be observed.
-
-
Alkylation Reaction:
-
To the stirred suspension of the sodium salt, add 1-bromooctane (21.24 g, 0.11 mol) dropwise over 15 minutes. A slight excess of the alkyl halide drives the reaction to completion.
-
Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted methyl 4-hydroxybenzoate, followed by a wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound as a pale yellow oil or solid.
-
Purification of this compound
Purification of the crude product is critical to obtain a material with the high purity required for liquid crystal applications. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Protocol 1: Purification by Column Chromatography
Column chromatography is an effective technique for separating the desired product from unreacted starting materials and by-products.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (230-400 mesh) in a mixture of hexane and ethyl acetate (9:1 v/v).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the hexane/ethyl acetate (9:1 v/v) solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[6]
-
Solvent Selection:
-
Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7]
-
-
Recrystallization Procedure:
-
Dissolve the purified product from column chromatography in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -COOCH₃) |
| 6.90 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -OC₈H₁₇) |
| 3.98 | t, J = 6.6 Hz | 2H | -OCH₂- |
| 3.88 | s | 3H | -COOCH₃ |
| 1.79 | p, J = 6.8 Hz | 2H | -OCH₂CH₂- |
| 1.45 - 1.25 | m | 10H | -(CH₂)₅- |
| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 166.9 | C=O |
| 163.2 | Ar-C-O |
| 131.6 | Ar-CH (ortho to -COOCH₃) |
| 122.5 | Ar-C-COOCH₃ |
| 114.1 | Ar-CH (ortho to -OC₈H₁₇) |
| 68.1 | -OCH₂- |
| 51.8 | -COOCH₃ |
| 31.8, 29.3, 29.2, 26.0, 22.7 | -(CH₂)₆- |
| 14.1 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretching (alkyl) |
| 1720 | Strong | C=O stretching (ester) |
| 1605, 1510 | Medium | C=C stretching (aromatic) |
| 1255 | Strong | C-O stretching (aryl ether) |
| 1165 | Strong | C-O stretching (ester) |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions and to characterize the liquid crystalline phases.[8] A typical DSC thermogram would show a melting transition from the crystalline solid to the liquid or liquid crystalline phase, and a clearing point from the liquid crystalline phase to the isotropic liquid. The presence of a mesophase is indicative of the material's potential as a liquid crystal precursor.
Caption: Expected Thermal Transitions for a Liquid Crystalline Material.
The Role of the Octyloxy Chain in Liquid Crystalline Properties
The flexible octyloxy chain is not merely a passive component of the molecule; it actively influences the mesomorphic properties. The length and flexibility of the alkyl chain affect the intermolecular interactions, which in turn determine the type and stability of the liquid crystal phase.[9] Longer alkyl chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and a greater tendency for micro-segregation of the flexible tails and rigid cores.[2] The octyloxy group in this compound provides a balance between these interactions, making it a versatile precursor for a range of liquid crystalline materials.
Conclusion
This application note has provided a detailed guide to the synthesis, purification, and characterization of this compound, a key precursor in the field of liquid crystal research. By following the outlined protocols, researchers can reliably produce high-purity material suitable for the development of novel liquid crystalline compounds. The understanding of the underlying chemical principles and the role of the molecular structure in determining the material's properties is crucial for the rational design of next-generation liquid crystals for advanced applications.
References
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. iosrjournals.org [iosrjournals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Nematic Liquid Crystals Utilizing Methyl 4-octyloxybenzoate: An Application Note and Protocol Guide
Abstract
This comprehensive guide details the synthesis and characterization of a nematic liquid crystal, 4-cyanophenyl 4-octyloxybenzoate, using Methyl 4-octyloxybenzoate as a key precursor. This document provides a robust framework for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability. By integrating detailed experimental procedures with in-depth characterization techniques, this guide serves as a practical resource for the successful synthesis and analysis of calamitic (rod-shaped) nematic liquid crystals.
Introduction: The Significance of Nematic Liquid Crystals
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Among the various types of liquid crystalline phases, the nematic phase is characterized by molecules that have long-range orientational order but no positional order.[1][2] This anisotropy in molecular arrangement gives rise to unique optical and electrical properties, making nematic liquid crystals indispensable in a wide array of technologies, most notably in liquid crystal displays (LCDs).[2][3] The synthesis of novel nematic liquid crystals with tailored properties remains a vibrant area of research, driven by the demand for advanced materials in photonics, sensing, and drug delivery systems.
This compound is an excellent starting material for the synthesis of various liquid crystalline compounds. Its molecular structure provides a rigid core (the benzoate group) and a flexible tail (the octyloxy chain), which are fundamental characteristics for inducing mesophase behavior. This guide will focus on a two-step synthesis of a classic nematic liquid crystal, 4-cyanophenyl 4-octyloxybenzoate, to illustrate the principles and techniques involved.
Synthetic Strategy: From Precursor to Nematic Mesogen
The synthesis of 4-cyanophenyl 4-octyloxybenzoate from this compound involves two primary chemical transformations:
-
Saponification: The methyl ester group of this compound is hydrolyzed to a carboxylic acid (4-octyloxybenzoic acid). This step is crucial as it activates the molecule for the subsequent esterification.
-
Esterification: The resulting 4-octyloxybenzoic acid is then coupled with 4-cyanophenol to form the final product, 4-cyanophenyl 4-octyloxybenzoate. This esterification reaction links the two aromatic moieties, creating the elongated, rod-like molecular structure conducive to nematic phase formation.
This synthetic approach is widely adopted due to its efficiency and the commercial availability of the starting materials.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4-cyanophenyl 4-octyloxybenzoate.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker |
| 4-Cyanophenol | 99% | Alfa Aesar |
| Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific |
| Diethyl Ether | ACS Reagent | VWR |
| Hexanes | ACS Reagent | J.T. Baker |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
Protocol 1: Synthesis of 4-octyloxybenzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10.0 g, 39.9 mmol) in ethanol (100 mL).
-
Saponification: Prepare a solution of potassium hydroxide (4.48 g, 79.9 mmol) in deionized water (20 mL) and add it to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add 100 mL of deionized water to the residue and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-octyloxybenzoic acid as white crystals.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of 4-cyanophenyl 4-octyloxybenzoate
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-octyloxybenzoic acid (5.0 g, 20.0 mmol), 4-cyanophenol (2.62 g, 22.0 mmol), and 4-dimethylaminopyridine (0.24 g, 2.0 mmol) in anhydrous dichloromethane (100 mL).
-
Esterification: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (4.54 g, 22.0 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[4] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter off the DCU precipitate and wash it with dichloromethane. Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (9:1 to 8:2) as the eluent.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain 4-cyanophenyl 4-octyloxybenzoate as a white crystalline solid.
Characterization of the Nematic Liquid Crystal
To confirm the identity, purity, and liquid crystalline properties of the synthesized 4-cyanophenyl 4-octyloxybenzoate, a suite of analytical techniques should be employed.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the final product.
-
FTIR Spectroscopy: To verify the presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[5][6][7]
Protocol:
-
Accurately weigh 3-5 mg of the synthesized 4-cyanophenyl 4-octyloxybenzoate into an aluminum DSC pan.
-
Place the pan in the DSC instrument and heat the sample from room temperature to a temperature above its expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).[8]
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample back to room temperature at the same controlled rate.
-
Perform a second heating and cooling cycle to ensure thermal history independence.
The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions.[6][7]
Expected Thermal Data:
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (TKN) | ~55 °C | - |
| Nematic to Isotropic (TNI) | ~67 °C | - |
Diagram of a Typical DSC Thermogram
Caption: A representative DSC heating curve for a nematic liquid crystal.
Optical Characterization: Polarized Optical Microscopy (POM)
POM is a powerful technique for visualizing the textures of liquid crystalline phases.[2][9] The birefringence of the nematic phase leads to characteristic textures when viewed between crossed polarizers.[9]
Protocol:
-
Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage to a temperature above the clearing point to induce the isotropic liquid phase.
-
Slowly cool the sample into the nematic phase while observing it through a polarized optical microscope with crossed polarizers.
-
The appearance of a threaded or Schlieren texture is characteristic of the nematic phase.
Troubleshooting and Expert Insights
-
Low Yield in Saponification: Ensure complete dissolution of the starting ester and use a sufficient excess of potassium hydroxide. Incomplete reaction can be addressed by extending the reflux time.
-
Difficulty in Removing DCU: If the DCU precipitate is very fine, it may pass through the filter paper. Using a celite pad can aid in its complete removal.
-
Broad or Multiple Transitions in DSC: This may indicate the presence of impurities. Further purification of the sample by recrystallization or column chromatography is recommended.
-
No Observable Liquid Crystal Phase: If the compound melts directly into an isotropic liquid, it may be due to impurities disrupting the mesophase or an incorrect molecular design. Purity is paramount for observing liquid crystalline behavior.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of a nematic liquid crystal using this compound as a starting material. By following these procedures and understanding the underlying principles, researchers can confidently synthesize and analyze novel liquid crystalline materials for a variety of applications. The emphasis on robust characterization techniques ensures the integrity and reproducibility of the obtained results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. iosrjen.org [iosrjen.org]
- 6. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 7. cskscientificpress.com [cskscientificpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Characterization of Methyl 4-octyloxybenzoate by Differential Scanning Calorimetry (DSC)
Introduction: Unveiling the Thermal Landscape of a Versatile Benzoate Ester
Methyl 4-octyloxybenzoate (C₁₆H₂₄O₃, MW: 264.36 g/mol )[1][2] is a member of the 4-alkoxybenzoate ester family, a class of compounds that finds applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as components in liquid crystal formulations. The length of the alkoxy chain in these molecules significantly influences their physical properties, particularly their thermal behavior. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This application note provides a detailed protocol for the characterization of this compound using DSC, enabling the determination of key thermal properties such as melting point, enthalpy of fusion, and the identification of any potential liquid crystalline phase transitions. Such information is critical for quality control, formulation development, and ensuring the stability and performance of materials in their end-use applications.[1][4]
The principles of DSC are well-established and are used to study a wide range of thermal events, including melting, crystallization, glass transitions, and solid-solid transitions.[5][6] For pharmaceutical development, understanding the solid-state properties of a compound is a regulatory expectation, as outlined in guidelines such as ICH Q6A, which specifies the test procedures and acceptance criteria for new drug substances.[7][8][9][10] Furthermore, standardized methods like ASTM E928 provide a framework for determining the purity of substances by DSC, which is based on the principle of melting point depression.[2][11]
Principles of DSC for the Analysis of Organic Compounds
Differential Scanning Calorimetry operates by subjecting both a sample and a reference material (typically an empty pan) to a controlled temperature program. The instrument measures the energy required to maintain both at the same temperature. When the sample undergoes a thermal transition (e.g., melting), it will absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow compared to the reference. This difference is detected and recorded as a peak on the DSC thermogram.
The key parameters obtained from a DSC analysis include:
-
Melting Point (Tₘ): The temperature at which a solid transitions to a liquid. It is typically determined as the onset or peak temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHբ): The amount of energy required to melt the sample, calculated from the area of the melting peak.
-
Liquid Crystal Transitions: Many rod-shaped molecules, like this compound, can form intermediate phases between the solid and isotropic liquid states, known as liquid crystals. DSC is highly sensitive to the small enthalpy changes associated with these transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).
-
Purity Determination: The presence of impurities broadens the melting peak and lowers the melting point. The van't Hoff equation can be applied to the shape of the melting peak to estimate the mole percent purity of the sample.
Experimental Protocol
This section provides a step-by-step protocol for the DSC analysis of this compound.
Materials and Equipment
-
Sample: this compound (CAS 62435-37-4)
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, Netzsch)
-
Sample Pans: Aluminum pans with lids
-
Crimper: For sealing the sample pans
-
Microbalance: For accurate weighing of the sample
-
Purge Gas: High-purity nitrogen (99.999%)
Instrument Calibration
Before sample analysis, it is crucial to calibrate the DSC instrument for temperature and enthalpy. This is typically performed using certified reference materials with known melting points and enthalpies of fusion, such as indium and zinc. The calibration should be performed under the same experimental conditions (heating rate, purge gas) as the sample analysis.
Sample Preparation
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan using a microbalance.
-
Place the lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to volatilization.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Method Parameters
The following table summarizes the recommended DSC method parameters for the characterization of this compound. The temperature range is selected to be broad enough to capture the melting transition and any potential liquid crystal phases, based on the properties of similar compounds.
| Parameter | Value | Rationale |
| Temperature Range | 25°C to 150°C | To observe the complete melting and any liquid crystalline transitions. |
| Heating Rate | 10°C/min | A standard heating rate for good resolution of thermal events. |
| Cooling Rate | 10°C/min | To observe crystallization and any monotropic liquid crystal phases. |
| Purge Gas | Nitrogen | To provide an inert atmosphere and prevent oxidative degradation. |
| Flow Rate | 50 mL/min | A typical flow rate to ensure an inert environment. |
| Sample Size | 2-5 mg | An appropriate sample size for good signal-to-noise ratio without significant thermal lag. |
Experimental Workflow
The experimental workflow for the DSC analysis is illustrated in the following diagram:
Figure 1: Experimental workflow for the DSC analysis of this compound.
Data Analysis and Interpretation
The DSC thermogram will display heat flow as a function of temperature. The analysis of the thermogram involves identifying and quantifying the thermal transitions.
Illustrative Thermogram
It is crucial to note that the temperatures and enthalpy values in the following table are hypothetical and for illustrative purposes only.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting (Crystal to Smectic) | 55.0 | 58.0 | 80.0 |
| Smectic to Nematic Transition | 75.0 | 76.0 | 2.5 |
| Nematic to Isotropic Liquid | 85.0 | 85.5 | 1.0 |
Interpretation of Thermal Events
-
Melting: The first major endothermic peak corresponds to the melting of the crystalline solid. The onset of this peak is typically reported as the melting point. The area under this peak is integrated to determine the enthalpy of fusion.
-
Liquid Crystal Transitions: Subsequent, smaller endothermic peaks at higher temperatures indicate transitions between different liquid crystalline phases (mesophases). These transitions have significantly lower enthalpies than the main melting transition. The presence of such peaks would confirm the liquid crystalline nature of this compound.
-
Crystallization: Upon cooling, an exothermic peak will be observed, corresponding to the crystallization of the sample. The temperature and enthalpy of crystallization can provide information about the crystallization kinetics and potential for supercooling.
Purity Estimation (van't Hoff Method)
For high-purity samples (>98.5 mole %), the purity can be estimated using the van't Hoff equation, which is often integrated into the DSC software. This analysis utilizes the shape of the melting endotherm. The equation is:
Tₛ = T₀ - (R * T₀² * X) / ΔHբ
Where:
-
Tₛ is the sample temperature
-
T₀ is the melting point of the pure substance
-
R is the gas constant
-
X is the mole fraction of the impurity
-
ΔHբ is the enthalpy of fusion of the pure substance
This method relies on the assumption that the impurities are soluble in the molten sample and insoluble in the solid phase.[11]
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the comprehensive thermal characterization of organic compounds like this compound. This application note provides a robust and detailed protocol for conducting DSC analysis, from sample preparation to data interpretation. The determination of melting point, enthalpy of fusion, and the identification of potential liquid crystalline phases are critical for ensuring the quality, stability, and performance of this material in research, development, and manufacturing settings. The methodologies described herein are grounded in established scientific principles and align with industry standards, providing a reliable framework for researchers, scientists, and drug development professionals.
References
- 1. zenodo.org [zenodo.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Characterization of Thermotropic Liquid Crystal Phases in Methyl 4-octyloxybenzoate Derivatives using Polarizing Optical Microscopy
Introduction: The Significance of Mesophase Characterization
Methyl 4-octyloxybenzoate and its derivatives belong to the class of 4-alkoxybenzoic acid compounds, which are well-known for their thermotropic liquid crystalline behavior.[1] These materials exhibit intermediate states of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The unique optical and physical properties of these mesophases are highly dependent on molecular structure and temperature.[2] For researchers in drug development and materials science, understanding and controlling these phase transitions is paramount for applications ranging from drug delivery systems to advanced optical displays.
Polarizing Optical Microscopy (POM) is an indispensable, accessible, and powerful technique for the qualitative and quantitative analysis of liquid crystal phases.[3][4] By exploiting the birefringent (doubly-refracting) nature of anisotropic liquid crystalline materials, POM allows for the direct visualization of characteristic "textures" that act as fingerprints for specific mesophases, such as the nematic and smectic phases.[2] This application note provides a detailed protocol for the preparation and analysis of this compound derivatives using temperature-controlled POM, enabling the precise determination of phase transition temperatures and the identification of mesophases.
Theoretical Background: The Causality Behind the Technique
The fundamental principle of POM lies in the interaction of polarized light with an optically anisotropic sample.[4] A polarizing microscope is equipped with two polarizers: a "polarizer" placed before the sample and an "analyzer" placed after the sample, typically oriented perpendicular (at 90°) to each other.[2]
-
Isotropic Materials (Crystalline Solids and Isotropic Liquids): In an isotropic state, the material has a single refractive index. Light polarized by the first filter passes through the sample unchanged and is completely blocked by the perpendicularly oriented analyzer, resulting in a dark field of view.[3]
-
Anisotropic Materials (Liquid Crystals): In a liquid crystalline state, the material is birefringent, meaning it has different refractive indices for light oscillating along different molecular axes.[4] When plane-polarized light enters a birefringent sample, it is split into two mutually perpendicular components (the ordinary and extraordinary rays) that travel at different velocities. This phase shift causes the light exiting the sample to be elliptically or circularly polarized. A component of this altered light can then pass through the analyzer, making the liquid crystalline domains appear bright and often colorful against the dark background.[3]
The specific arrangement of the liquid crystal molecules results in characteristic textures. For the derivatives of this compound, we are primarily interested in identifying:
-
Nematic (N) Phase: Characterized by long-range orientational order but no positional order. Under POM, it typically displays a Schlieren texture , featuring dark "brushes" that emanate from point defects (disclinations).[5]
-
Smectic (Sm) Phases: These phases possess both orientational order and some degree of positional order, with molecules arranged in layers. The Smectic A (SmA) and Smectic C (SmC) phases often exhibit a focal conic texture , which appears as a mosaic of domains.[5]
By systematically heating and cooling the sample on a specialized microscope stage, we can observe the precise temperatures at which these textures appear and disappear, thus identifying the phase transition temperatures.[6]
Materials and Equipment
Materials:
-
This compound or its derivative
-
Microscope slides (high-quality, clean)
-
Cover slips (No. 1.5)
-
Solvent for cleaning (e.g., ethanol, acetone)
-
Lens cleaning paper
Equipment:
-
Polarizing Optical Microscope (e.g., from Zeiss, Nikon, Olympus) equipped with:
-
Rotating stage
-
Polarizer and Analyzer
-
Objectives (e.g., 5x, 10x, 20x)
-
-
Microscope Hot Stage (e.g., Linkam LTS420, Instec HCS series) with temperature controller.[7]
-
Digital camera for microscopy
-
Image analysis software
Experimental Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to create a thin, uniform film of the material between a microscope slide and a coverslip. This allows for even heating and clear optical observation.
Step-by-Step Methodology:
-
Cleaning: Thoroughly clean a microscope slide and coverslip with a suitable solvent (e.g., ethanol) and dry them completely using a stream of nitrogen or clean air. Ensure no dust or residue remains.
-
Sample Deposition: Place a small amount (a few milligrams) of the this compound derivative onto the center of the clean microscope slide.
-
Heating: Place the slide on the hot stage and heat it to a temperature approximately 10-20 °C above the expected clearing point (the transition to the isotropic liquid phase). If the clearing point is unknown, heat the sample cautiously until it melts into a clear, non-birefringent liquid. This ensures the sample is in its isotropic state, erasing any previous thermal history.
-
Applying the Coverslip: Carefully place a coverslip over the molten droplet. The liquid will spread via capillary action to form a thin film. Avoid trapping air bubbles. The ideal sample thickness is between 5-20 µm.
-
Equilibration: Allow the sample to remain at this elevated temperature for a few minutes to ensure thermal equilibrium and a uniform film.
Protocol 2: Temperature-Controlled POM Analysis
This protocol describes the systematic heating and cooling of the sample to identify phase transitions. A slow scan rate is crucial for accurately determining the transition temperatures.
Step-by-Step Methodology:
-
Initial Cooling Scan (Isotropic to Crystalline):
-
While observing the sample under crossed polarizers, begin to cool the sample from the isotropic liquid state at a controlled rate (e.g., 1-2 °C/min).
-
The first transition will be from the dark isotropic liquid to a bright, textured liquid crystalline phase. Record the temperature at which the first textures appear. This is the Isotropic-to-Nematic (or Isotropic-to-Smectic) transition temperature (TI-N or TI-Sm).
-
Continue cooling and observe for changes in the texture. A change in texture (e.g., from a fluid Schlieren to a more viscous focal conic texture) indicates a transition between liquid crystal phases (e.g., Nematic-to-Smectic, TN-Sm). Record the temperature of this transition.
-
Continue cooling until the sample crystallizes, which is typically marked by the rapid formation of sharp-edged, solid domains. Record the crystallization temperature (Tc).
-
-
Heating Scan (Crystalline to Isotropic):
-
After the initial cooling scan, begin to heat the crystalline sample at a controlled rate (e.g., 1-2 °C/min).
-
Record the temperature at which the solid crystals melt into a liquid crystalline phase. This is the melting point (Tm).
-
Continue heating and record the temperatures of any subsequent phase transitions, observing the changes in the optical textures.
-
Finally, record the temperature at which the last of the birefringent texture disappears, and the field of view becomes completely dark. This is the clearing point, or the liquid crystal-to-isotropic liquid transition temperature.
-
-
Data Acquisition:
-
Capture representative images or videos of the characteristic textures for each identified mesophase.
-
It is recommended to perform at least two heating and cooling cycles to check for reproducibility of the transition temperatures.
-
Caption: Workflow for POM analysis of liquid crystals.
Expected Results and Data Interpretation
The primary data obtained will be a set of phase transition temperatures and a series of images corresponding to the different phases.
Phase Transition Data
The transition temperatures for the parent compound, 4-(Octyloxy)benzoic acid, are well-documented and provide a useful reference. However, esterification to this compound will alter these values.
| Compound | Transition | Temperature (°C) |
| 4-(Octyloxy)benzoic acid | Crystalline → Smectic C | 101 |
| Smectic C → Nematic | 108 | |
| Nematic → Isotropic | (Higher than 108) | |
| This compound | Crystalline → Smectic A | To be determined |
| Smectic A → Isotropic | To be determined |
Note: The mesophases for the methyl ester are predicted based on trends for similar compounds and must be confirmed experimentally. It is common for the nematic range to be suppressed or eliminated upon esterification in this class of compounds.
Interpretation of Optical Textures
-
Isotropic Liquid: The field of view will be completely dark under crossed polarizers.
-
Nematic Phase: Expect to see a Schlieren texture . This texture is characterized by dark brushes meeting at point defects. The texture will be highly fluid, and gentle pressure on the coverslip will cause the textures to flow and change easily.[5]
-
Smectic A Phase: Upon cooling from the nematic or isotropic phase, a focal conic texture is typically observed. This often appears as a mosaic of "fan-like" domains. This texture is generally more viscous than the nematic phase.[5]
Caption: Correlation of phases and their POM textures.
Troubleshooting
-
Air Bubbles in Sample: This is usually caused by trapping air when applying the coverslip. To resolve, reheat the sample to the isotropic phase and gently nudge the coverslip to expel the bubbles.
-
Poor Contrast/Weak Birefringence: This may be due to a very thin sample. Prepare a new sample, using slightly more material.
-
Inconsistent Transition Temperatures: This can be caused by too rapid heating/cooling rates or impurities in the sample. Ensure a slow scan rate (1-5 °C/min) and use a purified sample. Thermal lag between the sensor and the sample can also be a factor; calibration with a known standard is recommended.
-
Homeotropic Alignment: If large areas appear dark and remain so upon rotation of the stage, it may indicate homeotropic alignment (molecules aligned perpendicular to the glass). This can be disrupted by shearing the sample (gently moving the coverslip) while in the mesophase.
Conclusion
Temperature-controlled Polarizing Optical Microscopy is a powerful and direct method for characterizing the rich mesomorphic behavior of this compound derivatives. By following the detailed protocols outlined in this application note, researchers can accurately determine phase transition temperatures, identify specific liquid crystal phases through their characteristic optical textures, and gain crucial insights into the structure-property relationships of these materials. This foundational analysis is a critical step in the rational design of liquid crystal-based technologies in pharmaceuticals and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Observing phase transitions [doitpoms.ac.uk]
Real-Time Monitoring of Methyl 4-octyloxybenzoate Synthesis via In-Situ FTIR Spectroscopy
<_ _> APPLICATION NOTE
Abstract
This application note provides a comprehensive guide for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to monitor the synthesis of Methyl 4-octyloxybenzoate. This reaction, a classic example of the Williamson ether synthesis, involves the etherification of a phenol with an alkyl halide.[1] By tracking key functional group transformations in real-time, FTIR offers a powerful, non-invasive method to determine reaction kinetics, endpoint, and potential side-product formation. This protocol is designed for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Scientific Rationale
The synthesis of this compound is achieved through the reaction of methyl 4-hydroxybenzoate with 1-bromooctane in the presence of a base. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, a cornerstone of organic synthesis.[2] The phenoxide ion, generated by deprotonating the hydroxyl group of methyl 4-hydroxybenzoate, acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane and displacing the bromide leaving group.[3]
Monitoring the progress of this reaction is critical for optimizing yield and purity. Traditional methods, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), require sample extraction and are often not suitable for real-time analysis. In-situ FTIR spectroscopy, however, allows for continuous monitoring of the reaction mixture, providing immediate insight into the consumption of reactants and the formation of the product.[4][5] This is achieved by identifying changes in the characteristic vibrational frequencies of the functional groups involved.
The key transformations we will monitor are:
-
Disappearance of the phenolic O-H bond: A broad absorption band characteristic of the hydroxyl group on the methyl 4-hydroxybenzoate reactant.[6][7]
-
Formation of the C-O-C ether linkage: The appearance of new absorption bands corresponding to the aryl-alkyl ether in the product.[8][9]
-
Consumption of the C-Br bond: While harder to track due to its location in the fingerprint region, its disappearance can be correlated with product formation.[10][11]
Principles of FTIR Reaction Monitoring
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). By tracking the intensity of these absorption bands over time, we can quantify the concentration of reactants and products.[12]
For the synthesis of this compound, the most significant spectral changes occur in the mid-infrared region (4000-400 cm⁻¹). We will focus on the disappearance of the broad O-H stretching vibration of the starting phenol and the appearance of the C-O stretching vibrations of the newly formed ether.
Experimental Protocol
Materials and Reagents
-
Methyl 4-hydroxybenzoate (≥99%)
-
1-Bromooctane (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) probe
Synthesis of this compound
-
To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a port for the in-situ FTIR probe, add methyl 4-hydroxybenzoate (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone to the flask to create a stirrable slurry.
-
Begin stirring and insert the FTIR-ATR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
Start collecting FTIR spectra in time-course mode (e.g., one spectrum every 5 minutes).
-
Allow the system to equilibrate for 15-20 minutes while collecting baseline spectra.
-
Add 1-bromooctane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and continue to collect spectra.
-
Monitor the reaction progress by observing the changes in the FTIR spectrum as detailed in the "Data Analysis and Interpretation" section.
-
Once the reaction is complete (indicated by the disappearance of the phenolic O-H peak and stabilization of the product peaks), stop the data collection and cool the reaction mixture to room temperature.
-
Work up the reaction mixture by filtering off the potassium carbonate, removing the acetone under reduced pressure, and purifying the crude product by recrystallization or column chromatography.
Data Analysis and Interpretation
The progression of the reaction can be followed by monitoring several key absorption bands. The table below summarizes the expected changes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reactant/Product | Expected Trend |
| Phenolic O-H | Stretch, H-bonded | 3500-3200 (broad)[6][7] | Methyl 4-hydroxybenzoate | Decrease |
| Ester C=O | Stretch | ~1720-1700[13][14] | Methyl 4-hydroxybenzoate & Product | Shift to slightly lower wavenumber |
| Aromatic C=C | Stretch | 1600-1450[15] | Methyl 4-hydroxybenzoate & Product | Stable |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250[8][16] | Product | Increase |
| Aryl-Alkyl Ether C-O | Symmetric Stretch | ~1040[16] | Product | Increase |
| Alkyl C-H | Stretch | 2950-2850 | 1-Bromooctane & Product | Stable/Slight Increase |
| C-Br | Stretch | 690-515[10][17] | 1-Bromooctane | Decrease |
Key Spectral Events to Monitor:
-
Disappearance of the Broad O-H Band: The most prominent indicator of reaction progress is the decrease and eventual disappearance of the broad absorption band between 3500-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.[18]
-
Appearance of Ether C-O Bands: The formation of the product is confirmed by the growth of two characteristic C-O stretching bands for the aryl-alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹.[16]
-
Stability of the Ester Carbonyl Peak: The strong C=O stretch of the methyl ester group should remain present throughout the reaction, although its position may shift slightly due to changes in the electronic environment of the molecule.[13]
Visualization of Workflow and Molecular Transformation
Caption: Experimental workflow for FTIR-monitored synthesis.
Caption: Key molecular and spectral transformations.
Troubleshooting and Best Practices
-
Baseline Correction: Ensure a stable baseline is established before adding the final reactant to accurately track changes in peak intensities.
-
Solvent Interference: Acetone has strong absorbances. While these should remain constant, be aware of them when analyzing the spectra. If solvent peaks overlap with peaks of interest, a different solvent may be necessary.
-
Incomplete Reaction: If the O-H peak persists, it may indicate insufficient base, low temperature, or deactivated reagents.
-
Probe Cleaning: Thoroughly clean the ATR probe between reactions to prevent cross-contamination.
Conclusion
In-situ FTIR spectroscopy is an invaluable tool for the real-time analysis of the synthesis of this compound. It provides a detailed, non-invasive window into the reaction, enabling precise determination of the reaction endpoint and offering insights into the reaction kinetics. This methodology enhances process understanding and control, facilitating more efficient and reliable synthesis in a research and development setting.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 16. IR spectrum: Ethers [quimicaorganica.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers [mdpi.com]
Introduction: The Significance of 4-Octyloxybenzoates and the Role of ¹H NMR
An Application Note for the Characterization of 4-Octyloxybenzoate Derivatives using ¹H NMR Spectroscopy
4-Octyloxybenzoate derivatives are a class of organic molecules widely investigated for their applications in materials science, particularly as components of liquid crystals.[1][2][3][4] Their molecular structure, featuring a rigid aromatic core coupled with a flexible aliphatic chain, gives rise to the unique mesophases that are foundational to display technologies and other advanced materials. The precise characterization of these compounds is paramount for quality control, synthetic verification, and understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous structural elucidation of organic molecules.[5][6][7][8] Specifically, ¹H NMR provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule, making it an indispensable tool for confirming the identity and purity of synthesized 4-octyloxybenzoate compounds.[6][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H NMR for the characterization of this important class of compounds.
Part 1: Foundational Principles of ¹H NMR for Structural Elucidation
The interpretation of a ¹H NMR spectrum relies on three key pieces of information for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[10][11] Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm value (downfield).[11]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents.[10][12] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., doublet, triplet, quartet).[10] The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.[10] The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).
Part 2: Experimental Protocol: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[13] A poorly prepared sample can lead to broad peaks, poor resolution, and spectral artifacts that obscure crucial information.[14]
Rationale for Methodological Choices
-
Solvent Selection: Deuterated solvents are essential because they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals.[10][15] The deuterium nucleus also provides the "lock" signal used by the spectrometer to stabilize the magnetic field.[16] Chloroform-d (CDCl₃) is an excellent initial choice for 4-octyloxybenzoates due to its high dissolving power for many organic compounds and its relative inertness.
-
Concentration: An optimal concentration is necessary to achieve a good signal-to-noise ratio in a reasonable time. For routine ¹H NMR, 5-25 mg of the compound is typically sufficient.[14][15] Overly concentrated samples can lead to increased viscosity, which broadens spectral lines.[17]
-
Purity and Filtration: Suspended solid particles severely distort the magnetic field homogeneity, resulting in broad, poorly resolved peaks.[14] Filtering the sample directly into the NMR tube is a critical, non-negotiable step.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified 4-octyloxybenzoate compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[15]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the solvent does not evaporate. The final solution must be clear and transparent.[17]
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[14]
-
Transfer to NMR Tube: Using the prepared filter pipette, transfer the sample solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm (0.5-0.6 mL).[17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[16] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[17]
Part 3: Experimental Protocol: Data Acquisition
This protocol outlines the basic steps for acquiring a standard 1D ¹H NMR spectrum. Specific commands may vary depending on the spectrometer's manufacturer and software.
Workflow for ¹H NMR Data Acquisition
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR of liquid crystals - ePrints Soton [eprints.soton.ac.uk]
- 4. ipme.ru [ipme.ru]
- 5. emerypharma.com [emerypharma.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. askthenerd.com [askthenerd.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. cif.iastate.edu [cif.iastate.edu]
- 16. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes & Protocols: Synthesis of Ethyl 4-Octyloxybenzoate via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 4-octyloxybenzoate, a key intermediate in the development of various organic materials and active pharmaceutical ingredients. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting.
Introduction and Theoretical Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction is a cornerstone of modern organic synthesis due to its broad scope and operational simplicity.[2][3]
The synthesis of ethyl 4-octyloxybenzoate proceeds via the reaction of ethyl 4-hydroxybenzoate with an octyl halide in the presence of a suitable base. The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The mechanism is initiated by the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a base, forming a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the octyl halide, displacing the halide leaving group in a single, concerted step.[1][3]
The choice of a primary alkyl halide, such as 1-bromooctane, is critical for the success of the Williamson ether synthesis. Primary halides are ideal substrates for SN2 reactions, as they are sterically unhindered, minimizing the competing E2 elimination pathway.[1][4] The use of secondary or tertiary alkyl halides would significantly increase the likelihood of elimination, leading to the formation of octene as an undesired byproduct.[1]
Experimental Protocol
Materials and Reagents
A comprehensive list of reagents required for the synthesis is provided below. All reagents should be of high purity to ensure optimal reaction outcomes.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | 99% | Sigma-Aldrich |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 12.8 mL | 0.072 | 98% | TCI Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 12.5 g | 0.090 | Anhydrous | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | ACS Grade | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Granular | EMD Millipore |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 0.060 mol), anhydrous potassium carbonate (12.5 g, 0.090 mol), and acetone (200 mL).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkyl Halide: Add 1-bromooctane (12.8 mL, 0.072 mol) to the reaction mixture dropwise over a period of 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the ethyl 4-hydroxybenzoate spot on TLC), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a bed of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a 500 mL separatory funnel. Wash the organic layer with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted ethyl 4-hydroxybenzoate, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 4-octyloxybenzoate can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.
Workflow Diagram
Caption: Workflow for the synthesis of ethyl 4-octyloxybenzoate.
Rationale for Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group of ethyl 4-hydroxybenzoate.[5][6] It is preferred over stronger bases like sodium hydroxide or sodium hydride in this context to minimize potential side reactions such as the hydrolysis of the ester functionality.[7]
-
Choice of Solvent: Acetone is a polar aprotic solvent that is ideal for SN2 reactions.[3] It effectively dissolves the organic reactants while being inert to the reaction conditions. Its relatively low boiling point facilitates easy removal during the work-up procedure.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate without promoting significant side reactions.
-
Phase Transfer Catalysis (Alternative): For industrial-scale synthesis, phase-transfer catalysis (PTC) can be a highly effective alternative.[8][9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[9] This can lead to faster reaction times and milder reaction conditions.
Characterization of Ethyl 4-Octyloxybenzoate
The identity and purity of the synthesized ethyl 4-octyloxybenzoate should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 2H), 6.90 (d, 2H), 4.35 (q, 2H), 4.00 (t, 2H), 1.80 (m, 2H), 1.45-1.25 (m, 10H), 0.90 (t, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 162.8, 131.5, 122.5, 114.1, 68.2, 60.5, 31.8, 29.4, 29.3, 26.0, 22.7, 14.4, 14.1. |
| FT-IR (KBr, cm⁻¹) | 2925, 2855 (C-H stretch), 1710 (C=O stretch), 1605, 1510 (C=C aromatic stretch), 1250, 1170 (C-O stretch). |
| Melting Point | 28-30 °C |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Ethyl 4-hydroxybenzoate: May cause skin, eye, and respiratory irritation.[10][11]
-
1-Bromooctane: Combustible liquid. Causes skin and serious eye irritation. Very toxic to aquatic life.[12][13]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Dichloromethane: May cause cancer. Causes skin, serious eye, and respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous. Consider using a stronger base like sodium hydride if necessary, but be mindful of potential side reactions.[7] |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer. | |
| Presence of Starting Material in Product | Incomplete reaction or insufficient washing. | Ensure the reaction has gone to completion. Perform additional washes with 1M NaOH during the work-up. |
| Formation of Octene (byproduct) | Use of a strong base or high reaction temperatures. | Use a milder base like potassium carbonate. Avoid excessively high temperatures. |
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of ethyl 4-octyloxybenzoate. The protocol outlined in this application note is robust and can be adapted for various scales of synthesis. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can successfully synthesize this valuable compound and troubleshoot any potential issues that may arise.
References
- 1. byjus.com [byjus.com]
- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. chemos.de [chemos.de]
- 11. lobachemie.com [lobachemie.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
esterification of 4-hydroxybenzoic acid with octanol
<_ _= "The user wants a detailed application note and protocol for the .
Here's a breakdown of the requirements and a plan to address them:
Topic: Esterification of 4-hydroxybenzoic acid with octanol. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE (Autonomy)
-
Goal: Create a well-structured, in-depth technical guide. Avoid a rigid template.
-
My Plan:
-
Introduction: Briefly introduce octyl 4-hydroxybenzoate (octylparaben), its significance, and applications (preservative in cosmetics, pharmaceuticals, etc.). Mention the esterification reaction as the primary synthesis route.
-
Chemical Principles & Mechanism:
-
Explain the Fischer-Speier esterification mechanism in detail.
-
Discuss the role of acid catalysts (e.g., H₂SO₄, p-TsOH) and "green" catalysts (e.g., solid acids like montmorillonite K10 clay).
-
Explain the equilibrium nature of the reaction and strategies to drive it to completion (e.g., excess alcohol, removal of water).
-
-
Experimental Protocols: This will be the core of the document.
-
Protocol 1: Classical Fischer Esterification (Homogeneous Catalyst): A traditional, high-yield method using a strong acid catalyst.
-
Protocol 2: Heterogeneous Catalysis (Green Chemistry Approach): A more environmentally friendly method using a solid, reusable catalyst.
-
Protocol 3: Transesterification (Alternative Route): Briefly describe the synthesis from a more common paraben (like methylparaben) and octanol.
-
-
Product Isolation and Purification: Detail the workup procedures, including neutralization, extraction, and final purification by recrystallization or column chromatography.
-
Characterization of Octyl 4-Hydroxybenzoate:
-
Describe the key analytical techniques (NMR, IR, Melting Point).
-
Provide a table with expected data (chemical shifts for ¹H NMR, key IR absorption bands, and melting point range).
-
-
Safety, Troubleshooting, and Considerations: Include a section on handling reagents, potential side reactions, and tips for optimizing yield and purity.
-
References: A comprehensive, numbered list of all cited sources with clickable URLs.
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
-
Expertise & Experience: I will explain why certain steps are taken. For example, why an excess of octanol is used, why the reaction is refluxed, the purpose of the sodium bicarbonate wash, and the rationale for choosing a specific recrystallization solvent.
-
Trustworthiness: Each protocol will be presented as a complete workflow, from setup to characterization, ensuring the user can validate their results. I will include expected yields and purity.
-
Authoritative Grounding & Comprehensive References: I will use the search results to find peer-reviewed articles, chemical synthesis databases (like BenchChem), and patents. I will cite these sources in-text and compile them into a full reference list at the end.
PART 3: VISUALIZATION & FORMATTING
-
Data Presentation: I will create tables to summarize:
-
Comparison of different catalytic methods (yield, reaction time, etc.).
-
Physical and spectral data for the final product, octyl 4-hydroxybenzoate.
-
-
Experimental Protocols: I will use clear, numbered steps for each protocol.
-
Mandatory Visualization (Graphviz): I will create two DOT diagrams:
-
Chemical Reaction Mechanism: A diagram illustrating the acid-catalyzed Fischer .
-
Experimental Workflow: A flowchart showing the overall process from reaction setup to purification and final analysis.
-
I will ensure these diagrams adhere to the specified formatting rules (width, color contrast, etc.).
-
Execution Plan:
-
Draft the Introduction: Start by defining octyl 4-hydroxybenzoate and its importance.
-
Write the Mechanism Section: Detail the Fischer esterification. Create the Graphviz DOT script for the reaction mechanism.
-
Develop the Protocols: Write out the step-by-step procedures for the classical and green chemistry approaches. I'll pull specific conditions (temperatures, times, reagent ratios) from the search results.
-
Design the Workflow Diagram: Create the Graphviz DOT script for the general experimental workflow.
-
Detail Purification and Characterization: Explain the workup steps and the analytical methods. Create the data summary table.
-
Add Safety and Troubleshooting: Write this section based on general laboratory best practices and specific information from the sources.
-
Compile References: Gather all the sources used and format them correctly with URLs.
-
Review and Refine: Read through the entire document to ensure clarity, accuracy, and adherence to all user requirements. Check citations and links.An Application Note and Protocol for the Synthesis, Purification, and Characterization of Octyl 4-Hydroxybenzoate
Authored by: A Senior Application Scientist
Introduction: The Significance of Long-Chain Parabens in Modern Formulations
Octyl 4-hydroxybenzoate, also known as octylparaben, is a long-chain alkyl ester of p-hydroxybenzoic acid.[1] Members of the paraben family are renowned for their efficacy as preservatives in a vast array of products, including pharmaceuticals, cosmetics, and foods, owing to their broad-spectrum antimicrobial properties and chemical stability.[2][3] The length of the alkyl chain significantly influences the compound's lipophilicity and, consequently, its functional profile.[1] Octylparaben, with its C8 alkyl chain, exhibits enhanced hydrophobic characteristics, making it a valuable preservative in non-aqueous formulations or for applications requiring greater solubility in lipid phases.[1][4]
The primary route for synthesizing octyl 4-hydroxybenzoate and other parabens is the direct acid-catalyzed esterification of 4-hydroxybenzoic acid with the corresponding alcohol—in this case, 1-octanol.[5][6] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for both traditional and green synthesis, and robust methodologies for the purification and analytical characterization of the final product. It is designed for researchers, chemists, and formulation scientists engaged in the development of new materials and drug products.
Chemical Principles and Reaction Mechanism
The synthesis of octyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and octanol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid.[7]
The mechanism proceeds through several key equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong mineral acid like H₂SO₄ or an organic acid like p-toluenesulfonic acid) protonates the carbonyl oxygen of 4-hydroxybenzoic acid.[8] This activation dramatically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, octyl 4-hydroxybenzoate.
Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side.[9] This is commonly achieved by using an excess of one of the reactants (typically the less expensive one, octanol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[9]
Experimental Protocols
Two primary protocols are presented: a classical approach using a homogeneous acid catalyst and a green chemistry approach employing a reusable heterogeneous catalyst.
Protocol 1: Classical Fischer Esterification with Sulfuric Acid Catalyst
This method utilizes concentrated sulfuric acid as a highly effective catalyst to achieve high yields. The excess octanol serves both as a reactant and as a solvent to drive the reaction equilibrium.
Materials and Reagents:
-
4-Hydroxybenzoic acid (C₇H₆O₃)
-
1-Octanol (C₈H₁₈O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) and 1-octanol (e.g., 52.1 g, 0.4 mol; 4 molar equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture.[10] Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 195°C for octanol) using a heating mantle.[5] Allow the reaction to proceed for 2-4 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Workup - Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water. Add 100 mL of ethyl acetate to dissolve the organic components. Slowly add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst.[9] Swirl gently after each addition and vent the funnel frequently to release the generated CO₂ gas. Continue until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to remove the ethyl acetate and excess octanol. The crude product will be obtained as an oily solid.
-
Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture or methanol, to yield white to off-white crystals of octyl 4-hydroxybenzoate.[1]
Protocol 2: Green Synthesis Using Montmorillonite K10 Clay Catalyst
This protocol offers an environmentally benign alternative by using a solid acid catalyst, which simplifies catalyst removal and can be reused.[8]
Materials and Reagents:
-
4-Hydroxybenzoic acid
-
1-Octanol
-
Montmorillonite K10 clay (activated by heating at 120°C for 4 hours prior to use)
-
Toluene (optional, as solvent)
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol), 1-octanol (e.g., 26.0 g, 0.2 mol), and Montmorillonite K10 clay (e.g., ~2.8 g, 20 wt% of the acid).[8] Toluene can be added as a solvent to facilitate stirring and azeotropic water removal with a Dean-Stark trap.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-8 hours.
-
Catalyst Removal: After cooling the reaction mixture to room temperature, separate the solid catalyst by simple filtration.[5] The catalyst can be washed with a small amount of the alcohol or solvent used and set aside for reactivation and reuse.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent (if used) and excess octanol.
-
Purification: The resulting crude product can be purified by recrystallization as described in Protocol 1.
General Experimental Workflow
Data Presentation: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized octyl 4-hydroxybenzoate.
Table 1: Physical and Spectroscopic Data for Octyl 4-Hydroxybenzoate
| Property | Expected Value/Observation |
| Molecular Formula | C₁₅H₂₂O₃[1] |
| Molecular Weight | 250.34 g/mol [1] |
| Appearance | White to off-white crystalline powder[11] |
| Melting Point | 50-55 °C[1] |
| Solubility | Insoluble in water; Soluble in alcohol, propylene glycol[4] |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~6.9 (d, 2H, Ar-H ortho to OH), δ ~5.5 (s, 1H, Ar-OH), δ ~4.2 (t, 2H, -O-CH₂-), δ ~1.7 (m, 2H, -O-CH₂-CH₂-), δ ~1.3 (m, 10H, -(CH₂)₅-), δ ~0.9 (t, 3H, -CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch, phenolic), ~2850-2960 (C-H stretch, alkyl), ~1680-1710 (C=O stretch, ester), ~1600, ~1510 (C=C stretch, aromatic), ~1250-1280 (C-O stretch, ester)[12] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) should be consistent with the proposed structure.
References
- 1. Octyl 4-Hydroxybenzoate|98% Purity|CAS 1219-38-1 [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. n-Octyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. chemcess.com [chemcess.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. n-Octyl 4-hydroxybenzoate, 98% | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
Application of Methyl 4-octyloxybenzoate in Display Technology: A Technical Guide for Researchers
Introduction: The Role of Molecular Architecture in Liquid Crystal Displays
The intricate dance of molecules in a liquid crystalline state is the cornerstone of modern display technology. These materials, existing in a phase between a crystalline solid and an isotropic liquid, possess the orientational order of crystals and the fluidity of liquids. This unique combination allows for the manipulation of light, forming the basis of liquid crystal displays (LCDs). The performance of an LCD is critically dependent on the physicochemical properties of the liquid crystal mixture, which is a carefully formulated cocktail of various mesogenic and non-mesogenic compounds. Each component is selected to optimize parameters such as the operational temperature range, viscosity, dielectric anisotropy (Δε), and birefringence (Δn).
Methyl 4-octyloxybenzoate, a calamitic (rod-shaped) molecule, is a key constituent in the formulation of nematic liquid crystal mixtures for display applications. Its molecular structure, comprising a rigid aromatic core and a flexible aliphatic tail, is archetypal for inducing or modifying the mesomorphic properties of a mixture. While not necessarily strongly mesogenic on its own, its primary role is often to act as a low-viscosity component that helps to dissolve other, more highly anisotropic liquid crystals, and to fine-tune the overall properties of the mixture to meet the stringent demands of display applications. This guide provides a comprehensive overview of the application of this compound in display technology, detailing its synthesis, purification, and characterization, as well as its role in the formulation and evaluation of liquid crystal mixtures.
Physicochemical Properties of this compound
The utility of this compound in liquid crystal mixtures stems from its specific molecular structure and resulting physical properties.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₄O₃ | [NIST][1] |
| Molecular Weight | 264.36 g/mol | [NIST][1] |
| CAS Number | 62435-37-4 | [NIST][1] |
| Appearance | White to yellow solid | [ChemicalBook][2] |
| Melting Point | 33-35 °C | [ChemicalBook][2] |
| Mesomorphic Behavior | Likely non-mesomorphic or weakly mesomorphic. Exhibits a monotropic nematic phase on cooling. | Inferred from homologous series behavior. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, toluene). | General chemical knowledge. |
Note: The mesomorphic behavior is inferred. While the melting point is low, pure this compound is not reported to have a stable, enantiotropic liquid crystal phase at room temperature. Its primary function is as a component in mixtures.
Synthesis and Purification Protocol
The synthesis of high-purity this compound is critical for its application in liquid crystal displays, as ionic impurities can significantly degrade the electro-optical performance of the device. The following is a standard laboratory-scale protocol.
Part 1: Synthesis via Williamson Ether Synthesis and Fischer Esterification
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Acetone, anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Etherification: a. In a 250 mL round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1 equivalent) and 1-Bromooctane (1.1 equivalents) in 100 mL of anhydrous acetone. b. Add anhydrous Potassium Carbonate (1.5 equivalents) to the mixture. c. Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. e. Remove the acetone from the filtrate using a rotary evaporator to obtain the crude product.
-
Work-up and Isolation: a. Dissolve the crude product in 100 mL of dichloromethane. b. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the crude this compound.
Part 2: Purification by Recrystallization
Objective: To obtain high-purity this compound suitable for liquid crystal applications.
Materials:
-
Crude this compound
-
Ethanol or Methanol
Instrumentation:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or methanol in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Characterization of Mesomorphic Properties
The liquid crystalline properties of a material are typically investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Protocol 1: Polarizing Optical Microscopy (POM)
Objective: To visually identify any liquid crystal phases and their characteristic textures.
Instrumentation:
-
Polarizing optical microscope with a hot stage and temperature controller.
-
Glass microscope slides and cover slips.
Procedure:
-
Place a small amount of the purified this compound on a clean microscope slide.
-
Heat the slide on a hot plate to melt the sample.
-
Place a cover slip over the molten sample and allow it to spread into a thin film.
-
Transfer the slide to the hot stage of the polarizing microscope.
-
Heat the sample to a temperature above its melting point to the isotropic liquid phase (a completely dark field of view under crossed polarizers).
-
Cool the sample at a controlled rate (e.g., 1-5 °C/min) and observe for the appearance of any birefringent textures, which indicate the formation of a liquid crystal phase.[3][4][5]
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures. A monotropic nematic phase might appear as a fleeting schlieren or marbled texture upon cooling from the isotropic phase before crystallization.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the temperatures and enthalpies of phase transitions.[6]
Instrumentation:
-
Differential Scanning Calorimeter.
-
Aluminum DSC pans and lids.
Procedure:
-
Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable transition temperatures.
-
The melting point will be observed as an endothermic peak on heating, and crystallization as an exothermic peak on cooling. Any liquid crystal phase transitions will appear as smaller endothermic (on heating) or exothermic (on cooling) peaks.
Application in Liquid Crystal Mixtures for Displays
This compound is a valuable component in liquid crystal mixtures for twisted nematic (TN) and other display modes. Its primary functions are:
-
Viscosity Reduction: Its relatively low molecular weight and flexible alkyl chain contribute to a lower viscosity of the overall mixture, which is crucial for achieving fast response times.
-
Melting Point Depression: When mixed with other liquid crystals, it can act as a eutectic component, broadening the operational temperature range of the nematic phase.
-
Modification of Electro-Optical Properties: While not strongly dielectrically or optically anisotropic itself, its addition in controlled concentrations allows for the fine-tuning of the dielectric anisotropy (Δε) and birefringence (Δn) of the mixture to match the requirements of the display device.
Formulation of a Nematic Liquid Crystal Mixture
Objective: To prepare a simple nematic liquid crystal mixture containing this compound and characterize its basic properties.
Materials:
-
This compound (M8B)
-
4-Cyano-4'-pentylbiphenyl (5CB) - a common room-temperature nematic liquid crystal.
-
Toluene or other suitable solvent.
Protocol:
-
Calculate the desired weight percentages of the components. For example, a simple binary mixture could be 90 wt% 5CB and 10 wt% M8B.
-
Accurately weigh the components into a vial.
-
Add a small amount of a volatile solvent like toluene to facilitate mixing.
-
Gently heat the mixture while stirring until a homogeneous solution is obtained.
-
Remove the solvent under a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature above the boiling point of the solvent but below the clearing point of the mixture.
-
The resulting mixture can then be characterized by POM and DSC to determine its phase transition temperatures.
Electro-Optical Characterization
The performance of a liquid crystal mixture in a display device is determined by its electro-optical properties. This involves fabricating a liquid crystal cell and measuring its response to an applied electric field.
Protocol: Fabrication and Characterization of a Twisted Nematic (TN) Cell
Objective: To evaluate the electro-optical performance of a liquid crystal mixture containing this compound.
Instrumentation:
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Spin coater.
-
Rubbing machine.
-
UV-curable sealant.
-
Vacuum chamber for cell filling.
-
Function generator.
-
Helium-Neon (HeNe) laser or other stable light source.
-
Photodiode detector.
-
Oscilloscope.
-
Polarizers.
Procedure:
-
Cell Fabrication: a. Clean the ITO glass substrates thoroughly. b. Spin-coat a thin layer of a polyimide alignment layer onto the ITO surface of each substrate. c. Cure the polyimide according to the manufacturer's instructions. d. Rub the polyimide layers in a single direction to induce a preferred alignment of the liquid crystal molecules. The rubbing directions of the two substrates should be orthogonal for a 90° twisted nematic cell. e. Assemble the cell by placing the two substrates together with a spacer (e.g., 5-10 µm) to define the cell gap. f. Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.
-
Cell Filling: a. Place the empty cell and the liquid crystal mixture in a vacuum chamber. b. Evacuate the chamber to remove air from the cell. c. Fill the cell with the liquid crystal mixture by capillary action. d. Seal the filling port with the sealant.
-
Electro-Optical Measurements: a. Place the filled TN cell between two crossed polarizers, with the polarization axes aligned with the rubbing directions of the cell. b. Apply a square-wave voltage from a function generator to the ITO electrodes. c. Measure the transmitted light intensity as a function of the applied voltage to determine the voltage-transmittance curve and the threshold voltage. d. Measure the rise time and decay time of the optical response when the voltage is switched on and off to determine the response time of the cell.[7][8]
Conclusion
This compound serves as a fundamental building block in the design and formulation of liquid crystal mixtures for display technology. While it may not exhibit prominent liquid crystalline properties in its pure form, its role as a viscosity reducer, a melting point depressant, and a fine-tuner of electro-optical properties is invaluable. The protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this compound, as well as its incorporation into and evaluation within liquid crystal mixtures. A thorough understanding of the structure-property relationships of such components is essential for the continued advancement of liquid crystal display technology.
References
- 1. This compound [webbook.nist.gov]
- 2. METHYL 4-N-OCTYLOXYBENZOATE CAS#: 62435-37-4 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webs.ucm.es [webs.ucm.es]
- 5. OPTICAL TEXTURES IN LIQUID CRYSTAL MIXTURES - ProQuest [proquest.com]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
Application Note & Protocol: Synthesis of Schiff Base Liquid Crystals from Benzoate Ester Precursors
Introduction: The Architectural Elegance of Benzoate-Based Schiff Base Liquid Crystals
Schiff base liquid crystals represent a cornerstone in the field of materials science, offering a unique combination of synthetic accessibility, structural rigidity, and responsiveness to external stimuli, which makes them ideal for applications in display technologies and optoelectronics.[1][2] The formation of the characteristic azomethine (-C=N-) linkage via the condensation of an aldehyde and a primary amine is a robust and high-yielding reaction.[3][4][5]
This application note provides a detailed, field-proven guide for the synthesis of calamitic (rod-like) Schiff base liquid crystals, with a specific focus on methodologies that utilize benzoate esters as key structural precursors. The inclusion of the benzoate ester moiety provides a rigid core, which is essential for promoting the anisotropic molecular arrangements that define liquid crystalline phases.[6][7] We will proceed through a logical, multi-step synthetic strategy, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.
Our approach is divided into three primary stages:
-
Synthesis of a Key Intermediate: The esterification of a phenolic acid, specifically p-hydroxybenzoic acid, to create the foundational benzoate ester core.
-
Synthesis of the Aldehyde Precursor: Functionalization of a different aromatic precursor, vanillin, to introduce a flexible alkoxy chain, a common feature in thermotropic liquid crystals.
-
The Final Condensation: The acid-catalyzed reaction between the synthesized amine and aldehyde to form the target Schiff base liquid crystal.
Part 1: Synthesis of the Amine Intermediate via Benzoate Ester
The first critical step involves the synthesis of an amine that contains the rigid benzoate ester core. We begin with p-hydroxybenzoic acid, a readily available and cost-effective starting material.[8][9] The synthetic route involves esterification followed by functional group manipulation to arrive at the desired amine.
Protocol 1A: Esterification of p-Hydroxybenzoic Acid (Fischer Esterification)
The esterification of the carboxylic acid group is a crucial first step. We use a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction.[10][11] Using a large excess of the alcohol (in this case, ethanol) helps to drive the equilibrium towards the product side.
Causality and Experimental Insights:
-
Catalyst: Concentrated sulfuric acid is a highly effective and economical catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]
-
Solvent & Reagent: Ethanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to push the reaction forward.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: Neutralization with sodium bicarbonate is critical to remove the acidic catalyst and any unreacted carboxylic acid, facilitating the purification of the ester product.
Materials:
-
p-Hydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard reflux apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve p-hydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid volume) to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl p-hydroxybenzoate. Recrystallize from ethanol/water if necessary.
Protocol 1B: Synthesis of 4-Aminophenyl-4-alkoxybenzoate
This protocol describes a representative synthesis where an ester is formed between an alkoxybenzoic acid and 4-aminophenol. This creates an amine precursor with the desired ester linkage.
Materials:
-
4-Alkoxybenzoic acid (e.g., 4-hexyloxybenzoic acid)
-
4-Aminophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolve 4-alkoxybenzoic acid (1 eq.) and 4-aminophenol (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture in an ice bath and add DCC (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amine precursor.
Part 2: Synthesis of the Aldehyde Precursor from Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent starting material for the aldehyde component, providing a readily available aromatic aldehyde scaffold.[1][13][14] We will add a flexible alkyl chain via a Williamson ether synthesis, as the length of this chain significantly influences the mesomorphic properties of the final liquid crystal.[1]
Protocol 2A: Alkylation of Vanillin (Williamson Ether Synthesis)
Causality and Experimental Insights:
-
Base: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group of vanillin, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
-
Alkylating Agent: An alkyl halide (e.g., 1-bromohexane) provides the electrophilic carbon for the phenoxide to attack, forming the ether linkage.
Materials:
-
Vanillin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-Bromoalkane (e.g., 1-bromohexane)
-
Acetone
-
Standard reflux apparatus
Step-by-Step Procedure:
-
Combine vanillin (1 eq.), anhydrous potassium carbonate (1.5 eq.), and a catalytic amount of potassium iodide in a round-bottom flask.
-
Add dry acetone to dissolve the solids.
-
Add the 1-bromoalkane (1.1 eq.) to the mixture.
-
Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash them with acetone.
-
Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution to yield the crude 4-alkoxy-3-methoxybenzaldehyde, which can be purified by column chromatography if necessary.
Part 3: The Schiff Base Condensation Reaction
This is the final, crucial step where the azomethine linkage is formed. The reaction is typically catalyzed by a small amount of acid.[4][15][16]
Protocol 3A: Synthesis of the Final Schiff Base Liquid Crystal
Causality and Experimental Insights:
-
Catalyst: A few drops of a weak acid like acetic acid catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[17] The acid also facilitates the dehydration of the intermediate carbinolamine.[15][16]
-
Solvent: Absolute ethanol is a common solvent that effectively dissolves both reactants.
-
Purification: Recrystallization is often sufficient to obtain a highly pure product, as the Schiff base is typically a crystalline solid at room temperature.
Materials:
-
Synthesized Amine Precursor (from Part 1)
-
Synthesized Aldehyde Precursor (from Part 2)
-
Absolute Ethanol
-
Glacial Acetic Acid
Step-by-Step Procedure:
-
Dissolve the amine precursor (1 eq.) in a minimal amount of warm absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the aldehyde precursor (1 eq.) in warm absolute ethanol.
-
Add the aldehyde solution to the amine solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon formation or during cooling.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to obtain the pure Schiff base liquid crystal.
Synthetic Workflow Overview
Caption: General synthetic workflow for Schiff base liquid crystals from benzoate ester precursors.
Part 4: Purification and Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and properties of the synthesized compound.
Purification
-
Recrystallization: The most common method for purifying the final solid product. The choice of solvent is critical and is determined empirically (ethanol, ethyl acetate, and hexane are common choices).
-
Column Chromatography: Used for purifying intermediates that are oils or solids that are difficult to recrystallize. Silica gel is the standard stationary phase.
Structural Characterization
The structure of the intermediates and the final product should be confirmed using standard spectroscopic techniques.[1][7][18]
| Technique | Key Observables for a Typical Benzoate Schiff Base LC |
| FT-IR (cm⁻¹) | Disappearance of N-H stretches (~3300-3400) from the amine and C=O stretch (~1700) from the aldehyde. Appearance of a strong C=N (imine) stretch around 1605-1625 cm⁻¹ . Presence of the C=O (ester) stretch around 1720-1735 cm⁻¹ .[7] |
| ¹H-NMR (ppm) | Disappearance of the aldehyde proton (-CHO) signal (~9.5-10.0 ppm) and the primary amine protons (-NH₂) signal. Appearance of a characteristic singlet for the imine proton (-CH=N-) around 8.3-8.9 ppm .[7][13] Signals corresponding to the aromatic protons and the alkoxy chains will also be present. |
| ¹³C-NMR (ppm) | Appearance of the imine carbon (-C H=N-) signal around 157-164 ppm .[13] Presence of the ester carbonyl carbon signal around 165 ppm . |
Liquid Crystal Phase Characterization
The mesomorphic properties are investigated using thermal and optical methods.[6][7][18]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes.[3] The sample is typically heated and cooled at a controlled rate (e.g., 10 °C/min) to observe endothermic and exothermic peaks corresponding to phase transitions.
-
Polarizing Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled on a hot stage. For example, nematic phases often exhibit schlieren or marbled textures.[7][18]
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in esterification | Incomplete reaction; water present in reactants/glassware; catalyst decomposed. | Increase reflux time; use anhydrous alcohol and oven-dried glassware; use fresh sulfuric acid. |
| Schiff base condensation fails | Impure reactants; insufficient catalyst; catalyst concentration too high (protonates the amine). | Purify the aldehyde and amine precursors; ensure 2-3 drops of acetic acid are added; avoid strong acids or high concentrations.[15] |
| Product is an oil, not a solid | Impurities are depressing the melting point; the synthesized molecule does not form a stable crystal lattice at room temperature. | Attempt purification by column chromatography; verify structure by NMR. The product may still be a liquid crystal at higher temperatures. |
| No liquid crystal phases observed in DSC/POM | The molecular structure does not support mesophase formation (e.g., molecule is not linear, flexible chains are too short/long). | Re-evaluate the molecular design. The rigidity of the core and the length of the terminal flexible chains are critical for mesomorphism.[6] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties [mdpi.com]
- 3. environmentaljournals.org [environmentaljournals.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Schiff base - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrdt.org [ijrdt.org]
- 9. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]
- 10. iajpr.com [iajpr.com]
- 11. scispace.com [scispace.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl 4-octyloxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-octyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, a classic example of the Williamson Ether Synthesis, involves the O-alkylation of methyl 4-hydroxybenzoate with an octyl halide. While straightforward in principle, achieving high yields requires careful control of reaction parameters.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted methyl 4-hydroxybenzoate. What went wrong?
A: This is a very common issue and almost always points to incomplete deprotonation of the starting phenol or insufficient reaction time/temperature.
-
Causality: The Williamson ether synthesis proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[1] If the phenolic proton of methyl 4-hydroxybenzoate is not fully removed by the base, the concentration of the required nucleophile will be too low, leading to a stalled or incomplete reaction.
-
Solutions:
-
Evaluate Your Base: A relatively weak base like potassium carbonate (K₂CO₃) is often sufficient, but it requires anhydrous conditions and adequate heating to drive the deprotonation.[2] If your reagents or solvent contain water, the base will be consumed in a reaction with water. For a more robust and faster deprotonation, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[3][4]
-
Check Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.2 to 1.5 equivalents) relative to the methyl 4-hydroxybenzoate.
-
Increase Temperature & Time: Williamson ether syntheses are typically conducted at temperatures between 50-100 °C for 1-8 hours.[1][5] If you are running the reaction at room temperature, it will be exceedingly slow. Try refluxing the reaction mixture in a suitable solvent like acetone or DMF and monitor its progress every hour using Thin Layer Chromatography (TLC).[6]
-
Q2: My TLC plate shows multiple new spots, and my final product is difficult to purify. What are these byproducts?
A: The formation of multiple byproducts points to competing side reactions. The most likely culprits in this synthesis are C-alkylation and hydrolysis of the methyl ester.
-
Causality & Solutions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[7] While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions.[8][9]
-
Solvent Choice is Key: To favor the desired O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[10] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic. Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[7]
-
-
Ester Hydrolysis (Saponification): The methyl ester on both your starting material and product can be hydrolyzed to a carboxylate salt under strong basic conditions, especially if water is present and the reaction is heated for a prolonged period. This will form 4-octyloxybenzoic acid as a byproduct.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize water content.
-
Choose the Right Base: While strong bases like NaOH can be used, they increase the risk of hydrolysis. A non-hydroxide base like K₂CO₃ or NaH is often a better choice to avoid this side reaction.[11]
-
-
Q3: The reaction is very slow or has stalled, even with adequate heating. How can I accelerate it?
A: A sluggish reaction rate, despite correct temperature and base selection, is often due to a poor choice of alkylating agent or the absence of a catalyst.
-
Causality & Solutions:
-
Alkylating Agent Reactivity: The SN2 reaction rate depends on the leaving group ability. The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[3] If you are using 1-chlorooctane, the reaction will be significantly slower than with 1-bromooctane or 1-iodooctane.
-
Introduce a Catalyst:
-
Iodide Catalysis (Finkelstein Reaction): If you are using 1-bromooctane or 1-chlorooctane, adding a catalytic amount (e.g., 0.1 equivalents) of potassium iodide (KI) can dramatically speed up the reaction.[12] The iodide ion displaces the bromide or chloride to form the more reactive 1-iodooctane in situ, which is then consumed in the main reaction.
-
Phase Transfer Catalysis (PTC): If you are using a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene), a phase transfer catalyst is essential.[13] A catalyst like tetrabutylammonium bromide (TBAB) forms an ion pair with the phenoxide, shuttling it from the aqueous phase into the organic phase where it can react with the alkyl halide.[14][15]
-
-
Frequently Asked Questions (FAQs)
-
What is the best alkylating agent: 1-bromooctane or 1-iodooctane?
-
1-iodooctane is more reactive and will give faster reaction rates. However, it is more expensive and can be less stable. 1-bromooctane is a cost-effective and highly suitable choice, especially when used with a catalytic amount of KI.[3]
-
-
Which base is optimal: K₂CO₃ or NaH?
-
K₂CO₃ is safer, cheaper, and easier to handle. It is effective in polar aprotic solvents like acetone or DMF but may require longer reaction times and higher temperatures.[2]
-
NaH is a much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation, often leading to higher yields in shorter times.[16] However, it is highly reactive, moisture-sensitive, and requires careful handling under an inert atmosphere (e.g., Nitrogen or Argon). For most applications, K₂CO₃ is sufficient and safer.
-
-
How do I monitor the reaction's progress effectively?
-
Thin Layer Chromatography (TLC) is the best method.[17] Spot three lanes on a silica plate: your starting material (methyl 4-hydroxybenzoate), a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.[18] The product, being less polar, will have a higher Rf value than the starting phenol.
-
Data & Parameter Summary
Table 1: Comparison of Common Bases
| Base | Strength | Key Advantages | Key Disadvantages | Recommended Use |
| K₂CO₃ | Moderate | Inexpensive, easy to handle, low risk of ester hydrolysis. | Slower reactions, requires anhydrous conditions. | Standard, safe laboratory synthesis.[11] |
| NaOH | Strong | Inexpensive, effective deprotonation. | High risk of ester hydrolysis, often requires PTC.[4] | Biphasic industrial processes with PTC. |
| NaH | Very Strong | Fast, irreversible deprotonation, high yields. | Flammable, requires inert atmosphere, moisture sensitive.[16] | When high yield and short reaction times are critical. |
Table 2: Solvent Selection Guide
| Solvent | Type | Boiling Point | Rationale |
| Acetone | Polar Aprotic | 56 °C | Good for K₂CO₃, easy to remove, allows reflux at a moderate temperature. |
| DMF | Polar Aprotic | 153 °C | Excellent solvent for SN2, dissolves ionic intermediates well, higher temp possible.[10] |
| Acetonitrile | Polar Aprotic | 82 °C | Good SN2 solvent, allows for higher reflux temperature than acetone.[1] |
| Ethanol | Polar Protic | 78 °C | Not Recommended. Solvates the phenoxide, slowing the reaction and promoting C-alkylation.[7] |
Visual Guides
Reaction Mechanism & Side Reactions
Caption: The desired SN2 pathway versus common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
Optimized High-Yield Experimental Protocol
This protocol describes a reliable and scalable method for the synthesis of this compound.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
1-Bromooctane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous Acetone or DMF (approx. 5-10 mL per gram of starting material)
-
Ethyl Acetate, Hexanes (for workup and chromatography)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate, anhydrous potassium carbonate, and potassium iodide.
-
Solvent & Reagent Addition: Add anhydrous acetone (or DMF) to the flask, followed by 1-bromooctane via syringe.
-
Reaction: Heat the mixture to reflux (for acetone, ~60 °C; for DMF, ~80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC.[14] Take small aliquots from the reaction mixture every 60 minutes. The reaction is complete when the methyl 4-hydroxybenzoate spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr, KI). Wash the solids with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.[19][20]
-
A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure liquid or low-melting solid.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
- 11. researchgate.net [researchgate.net]
- 12. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 13. iajpr.com [iajpr.com]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust and historic reaction.[1][2][3] Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis?
The Williamson ether synthesis is a cornerstone method for preparing symmetrical and unsymmetrical ethers.[3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] The core process involves two main steps:
-
Deprotonation: An alcohol or phenol is deprotonated by a suitable base to form a highly nucleophilic alkoxide or phenoxide ion.[2][6]
-
Nucleophilic Attack: The resulting alkoxide/phenoxide attacks an electrophilic carbon on an organohalide (or other substrate with a good leaving group, like a tosylate), displacing the leaving group in a concerted, single-step reaction.[1][4] This "backside attack" results in the formation of a new carbon-oxygen bond, creating the ether.[1][4]
Caption: Core mechanism of the Williamson ether synthesis.
Q2: How do I strategically choose my starting materials for an unsymmetrical ether?
For an unsymmetrical ether (R-O-R'), there are two possible synthetic routes: (R-O⁻ + R'-X) or (R'-O⁻ + R-X). The success of the reaction hinges on favoring the SN2 pathway and minimizing the competing E2 elimination reaction.[7]
The cardinal rule is to always select the less sterically hindered alkyl group as the electrophile (the alkyl halide) .[7] The reaction works best with methyl or primary alkyl halides.[5][8] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.[6][8] Conversely, the nucleophile (alkoxide) can be primary, secondary, or even tertiary, as its steric bulk is less detrimental to the reaction's success.[1]
Q3: What are the best bases for this reaction?
The choice of base depends on the pKa of the alcohol and the desired reaction conditions. The base must be strong enough to deprotonate the alcohol completely, creating a high concentration of the alkoxide nucleophile.
| Base | Common Form | Typical Use Case | Advantages | Disadvantages |
| Sodium Hydride | NaH (60% dispersion in oil) | General purpose for alcohols | Irreversible deprotonation; H₂ byproduct bubbles away, driving the reaction forward.[5] | Highly flammable, pyrophoric; requires anhydrous conditions and careful handling. |
| Potassium Hydride | KH (30-35% dispersion in oil) | Similar to NaH, sometimes more reactive | More reactive than NaH. | Similar handling concerns as NaH. |
| Sodium/Potassium Metal | Na(s), K(s) | Deprotonation of simple alcohols (often used as solvent) | Inexpensive and effective. | Highly reactive with protic sources; safety concerns. |
| Hydroxides | NaOH, KOH | Primarily for more acidic phenols | Less expensive, easier to handle than hydrides. | Water byproduct can interfere; often requires higher temperatures.[2] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Mild conditions, often for phenols | Easier to handle, suitable for sensitive substrates. | Slower reaction rates; may not be strong enough for less acidic alcohols.[9] |
Q4: How does solvent choice impact the reaction outcome?
Solvent selection is critical for maximizing the rate of the SN2 reaction. Polar aprotic solvents are generally the best choice.[1] They can solvate the counter-ion (e.g., Na⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile. This leaves the nucleophile "naked" and highly reactive.
| Solvent Type | Examples | Effect on Reaction | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Highly Favorable | Solvates the cation, leaving the anionic nucleophile highly reactive and available for SN2 attack.[1][9] |
| Polar Protic | Water, Ethanol, Methanol | Unfavorable / Slows Rate | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity and availability.[1] |
| Apolar | Toluene, Hexane | Unfavorable / Slows Rate | Poor solubility of the ionic alkoxide salt leads to a slow, heterogeneous reaction.[1] |
An exception: Using the conjugate alcohol as the solvent (e.g., sodium ethoxide in ethanol) is a classic method, but it is generally slower than using a polar aprotic solvent.[8]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion of starting material. What are the primary causes?
A: This issue typically points to a fundamental problem with one of the core components:
-
Ineffective Deprotonation: Your base may be inactive or not strong enough. If using sodium hydride (NaH), a gray appearance can indicate deactivation from improper storage.[10] Ensure the pKa of the conjugate acid of your base is significantly higher than the pKa of your alcohol.
-
Poor Leaving Group: The reaction requires a good leaving group. Halide reactivity follows the trend I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be sluggish. Consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[4]
-
Water Contamination: The Williamson ether synthesis is highly sensitive to moisture.[10] Water will consume the strong base and can hydrolyze the alkyl halide.[10] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Insufficient Temperature/Time: While higher temperatures can promote side reactions, some combinations require significant thermal energy to proceed. Typical conditions range from 50-100 °C for 1-8 hours.[1][4] If running at room temperature, heating may be necessary.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Problem Area 2: Formation of Side Products
Q: My primary byproduct is an alkene. How can I minimize this?
A: The formation of an alkene is the result of a competing E2 elimination reaction.[2] This is the most common side reaction and is favored under several conditions:
-
Sterically Hindered Substrates: As mentioned, secondary and especially tertiary alkyl halides are prone to elimination because the alkoxide, which is a strong base, finds it easier to abstract a proton than to perform a backside attack on a crowded carbon center.[2][7] Solution: If possible, redesign your synthesis to use the less hindered alkyl group as the halide.[7]
-
Bulky Bases/Nucleophiles: A sterically hindered alkoxide (e.g., tert-butoxide) is more likely to act as a base, favoring elimination.[7]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[11] Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Q: I am using a phenoxide nucleophile and getting multiple products. What is happening?
A: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1][9] While O-alkylation is usually desired to form the aryl ether, competitive C-alkylation can occur, especially at the ortho position, to form an alkylated phenol. The solvent can play a significant role in directing this selectivity.[12]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This is a representative protocol and must be adapted for the specific scale and reactivity of the substrates being used.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)
-
Alkyl halide (1.0 - 1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Reaction flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Alkoxide Formation: In the reaction flask, suspend sodium hydride (1.1 eq) in anhydrous THF. To this suspension, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium alkoxide.[11]
-
Ether Formation: Slowly add the alkyl halide (1.05 eq), either neat or as a solution in anhydrous THF, to the alkoxide solution.[11] The reaction may be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-65 °C or reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Add more water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography to yield the pure ether.[11]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Alkoxybenzoates
Welcome to the technical support center for the synthesis of 4-alkoxybenzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and minimize the formation of critical side products. As key intermediates in pharmaceuticals, liquid crystals, and other advanced materials, the purity of 4-alkoxybenzoates is paramount. This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps to rectify the issue.
Question 1: My reaction has a low yield with a significant amount of unreacted 4-hydroxybenzoic acid starting material. What is causing this and how can I improve the conversion?
Answer:
Low conversion is a frequent issue, typically pointing to problems with nucleophile generation or reaction kinetics. The synthesis of 4-alkoxybenzoates, especially via the Williamson ether synthesis, hinges on the efficient deprotonation of the phenolic hydroxyl group of the 4-hydroxybenzoate precursor to form a potent phenoxide nucleophile.
Primary Causes & Solutions:
-
Incomplete Deprotonation: The phenolic proton of 4-hydroxybenzoic acid (or its ester) must be fully removed to generate the phenoxide. If the base is too weak or used in stoichiometric insufficiency, the reaction will stall.
-
Solution: Ensure you are using at least one full equivalent of base. For moderately reactive alkyl halides, potassium carbonate (K₂CO₃) is often sufficient, but it requires higher temperatures to be effective. For less reactive halides or to ensure complete and rapid deprotonation at lower temperatures, a stronger base like sodium hydride (NaH) is recommended.[1] Always use anhydrous solvents when working with highly reactive bases like NaH.
-
-
Insufficient Reaction Time or Temperature: The Sₙ2 reaction between the phenoxide and the alkyl halide has an activation energy barrier that must be overcome.
-
Solution: If you observe a partial reaction, consider increasing the reaction time. If the reaction remains sluggish, a moderate increase in temperature (e.g., from 50 °C to 80 °C) can significantly accelerate the rate.[1] However, be cautious, as excessive heat can promote elimination side reactions (see Question 3).
-
-
Poor Leaving Group on the Alkylating Agent: The rate of the Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride and experiencing low conversion, switching to the corresponding bromide or iodide will dramatically increase the reaction rate.
-
-
Hydrolysis of the Ester: If you are alkylating a pre-formed methyl or ethyl 4-hydroxybenzoate under strongly basic aqueous conditions, you risk saponifying the ester back to the carboxylate, which is less soluble in organic solvents and may not react as intended.
-
Solution: Perform the alkylation under anhydrous conditions (e.g., K₂CO₃ or NaH in DMF) to prevent hydrolysis.
-
Below is a workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Question 2: My final product is contaminated with a C-alkylated isomer. How can I improve the selectivity for O-alkylation?
Answer:
This is a classic problem of regioselectivity. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[1][2] While O-alkylation is generally favored, certain conditions can promote competitive C-alkylation, leading to difficult-to-separate impurities.
Factors Favoring C-Alkylation (and How to Avoid Them):
-
Solvent Choice: This is the most critical factor.[2]
-
Problem: Protic solvents (e.g., water, ethanol) form strong hydrogen bonds with the oxygen atom of the phenoxide. This "cages" the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more accessible for electrophilic attack.[1]
-
Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive at the oxygen, strongly favoring O-alkylation.[1]
-
-
Counter-ion and Dissociation: "Free" phenoxide ions are more likely to O-alkylate. Tightly bound ion pairs can favor C-alkylation.
-
Solution: Conditions that promote dissociation into free ions are beneficial. The use of polar aprotic solvents, as mentioned above, is key. Additionally, employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The large, lipophilic quaternary ammonium cation forms a loose ion pair with the phenoxide, which is highly soluble and reactive in the organic phase, leading to clean O-alkylation.[3][4]
-
The diagram below illustrates the competing pathways.
Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide ion.
Question 3: My reaction is producing a significant amount of an alkene byproduct, confirmed by ¹H NMR. How do I suppress this elimination reaction?
Answer:
The formation of an alkene indicates that a base-induced E2 elimination reaction is competing with the desired Sₙ2 substitution.[1] The alkoxide/phenoxide is not only a good nucleophile but also a strong base. This is particularly problematic with sterically hindered alkyl halides.
Primary Causes & Solutions:
-
Structure of the Alkyl Halide: This is the most common cause. The Sₙ2 reaction is highly sensitive to steric hindrance.[5]
-
Problem: Secondary alkyl halides give a mixture of Sₙ2 and E2 products. Tertiary alkyl halides will almost exclusively undergo E2 elimination.[6][7]
-
Solution: Whenever possible, design your synthesis to use a primary alkyl halide. For example, to synthesize isopropoxy-benzene, it is far better to react sodium phenoxide with 2-bromopropane (a secondary halide, prone to elimination) than to react sodium isopropoxide with bromobenzene (an aryl halide, which doesn't undergo Sₙ2). The best route is to react sodium phenoxide with a primary halide. If you must use a secondary halide, proceed with the understanding that yields may be compromised.
-
-
High Reaction Temperature: E2 reactions have a higher activation energy than Sₙ2 reactions but also benefit more from increased temperature.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are getting significant elimination at 100 °C, try running the reaction for a longer period at 60-70 °C.[1]
-
-
Sterically Bulky Base: While the phenoxide itself is the base/nucleophile, using a very bulky base to generate it can sometimes favor elimination.
-
Solution: This is less of a concern in this specific synthesis, but it's a general principle. Stick to common bases like K₂CO₃, Cs₂CO₃, or NaH.
-
The diagram below shows the competition between Sₙ2 and E2.
Caption: Competing Sₙ2 (Substitution) and E2 (Elimination) pathways.
Frequently Asked Questions (FAQs)
Question 1: For synthesizing a 4-alkoxybenzoate, when should I choose the Williamson ether synthesis versus the Mitsunobu reaction?
Answer:
Both are powerful methods for forming ethers, but they have distinct advantages and disadvantages. The choice depends on your substrate's complexity, sensitivity, and scale.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | 4-Hydroxybenzoate, Base (e.g., K₂CO₃, NaH), Alkyl Halide | 4-Hydroxybenzoate, Alcohol (R-OH), PPh₃, Azodicarboxylate (DEAD, DIAD) |
| Mechanism | Sₙ2 | Complex, proceeds with inversion of stereochemistry at the alcohol carbon.[8][9] |
| Conditions | Often requires heat (50-100 °C); basic conditions. | Typically mild, often run from 0 °C to room temperature.[10] |
| Key Advantages | - High atom economy. - Cost-effective for large scale. - Simple reagents. | - Mild conditions protect sensitive functional groups. - Excellent for secondary alcohols (gives clean inversion). - Broad substrate scope. |
| Key Disadvantages | - Prone to C-alkylation and E2 elimination side reactions.[1][5] - Not suitable for tertiary alkyl halides. | - Poor atom economy. - Generates stoichiometric byproducts (TPPO, hydrazine) that complicate purification.[11] - Reagents are expensive and hazardous (DEAD is shock-sensitive).[10] |
| Best For... | Simple, robust substrates, especially with primary alkyl halides. Large-scale synthesis where cost is a major factor. | Complex, sensitive, or high-value molecules. When stereochemical inversion of a secondary alcohol is required. Small-scale synthesis. |
Question 2: What is the role of a Phase Transfer Catalyst (PTC) and when is it most beneficial?
Answer:
A Phase Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[3] In the context of 4-alkoxybenzoate synthesis, it is typically used in heterogeneous (liquid-liquid or solid-liquid) Williamson syntheses.
-
Mechanism: The most common PTCs are quaternary ammonium salts like tetrabutylammonium bromide (TBAB). The positively charged nitrogen atom pairs with the phenoxide anion (generated in an aqueous or solid phase). The bulky, nonpolar alkyl groups on the PTC make this ion pair soluble in the organic phase, where it can react with the alkyl halide.[4][12]
-
When to Use a PTC:
-
When using inexpensive inorganic bases: PTC allows you to use aqueous sodium hydroxide or solid potassium carbonate, avoiding the need for expensive, anhydrous solvents and hazardous bases like NaH. This is a cornerstone of many "green chemistry" industrial processes.[13][14]
-
To improve reaction rates: By continuously shuttling the nucleophile into the organic phase, the PTC can dramatically accelerate reaction rates at lower temperatures.
-
To enhance O-alkylation selectivity: The large cation of the PTC forms a loose, shielded ion pair with the phenoxide, which can further enhance the preference for O-alkylation over C-alkylation.
-
Optimized Experimental Protocols
Protocol 1: Standard Williamson Synthesis of Methyl 4-propoxybenzoate
This protocol uses standard laboratory reagents and conditions, optimized to favor O-alkylation.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (5.00 g, 32.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 6.81 g, 49.3 mmol, 1.5 equiv) to the solution.
-
Alkylating Agent: Add 1-bromopropane (4.48 mL, 49.3 mmol, 1.5 equiv) to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure methyl 4-propoxybenzoate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. impag.ch [impag.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. iajpr.com [iajpr.com]
Technical Support Center: Troubleshooting Low Yield in the Esterification of Phenols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the common hurdles in organic synthesis: low yields in the esterification of phenols. As experienced application scientists, we understand that seemingly straightforward reactions can present unexpected challenges. This resource is designed to provide not just procedural fixes, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Phenol Esterification
Phenols, while structurally similar to alcohols, exhibit significantly different reactivity in esterification reactions. The primary reason for this is the delocalization of the lone pair of electrons on the phenolic oxygen into the aromatic ring. This resonance effect reduces the nucleophilicity of the oxygen, making it a less effective attacker of the electrophilic carbonyl carbon of a carboxylic acid or its derivative.[1][2][3] Consequently, reaction conditions that are effective for aliphatic alcohols often result in disappointingly low yields with phenolic substrates.[2][4]
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Part 1: Issues with Fischer-Speier Esterification of Phenols
The direct acid-catalyzed reaction between a phenol and a carboxylic acid, known as Fischer-Speier esterification, is often the first method considered due to its simplicity. However, it is notoriously inefficient for phenols.[1][5][6]
FAQ 1: Why is my Fischer esterification of a phenol failing or giving very low yields?
Answer: The low yield is primarily due to two factors: the reduced nucleophilicity of the phenolic oxygen and the reversible nature of the reaction.[1][7][8][9][10]
-
Reduced Nucleophilicity: As mentioned, the lone pair on the phenolic oxygen is less available for nucleophilic attack on the protonated carboxylic acid due to resonance stabilization with the aromatic ring.[1][2][3]
-
Reaction Equilibrium: Fischer esterification is an equilibrium-controlled process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from going to completion.[5][7][8][10]
To improve the yield, you must shift the equilibrium to the product side. This can be achieved by:
-
Using a large excess of one of the reactants.[5]
-
Removing water as it is formed, typically by using a Dean-Stark apparatus.[5][7]
However, even with these modifications, Fischer esterification is generally not the recommended method for phenols due to the need for harsh conditions (strong acid catalysts like concentrated H₂SO₄ and high temperatures) which can lead to side reactions.[2][11]
Troubleshooting Workflow: Fischer-Speier Esterification
Caption: Troubleshooting workflow for low yields in Fischer esterification of phenols.
Part 2: Acylation with More Reactive Reagents
A more effective strategy for phenol esterification involves using more reactive acylating agents like acid chlorides and acid anhydrides.[2][4][12][13][14]
FAQ 2: I'm using an acid chloride (Schotten-Baumann reaction) but my yield is still not optimal. What could be the issue?
Answer: The Schotten-Baumann reaction, which involves reacting a phenol with an acid chloride in the presence of a base, is a highly effective method.[15][16][17][18] If you are experiencing low yields, consider the following:
-
Base Strength and Stoichiometry: A crucial role of the base (typically aqueous NaOH or pyridine) is to deprotonate the phenol to form the much more nucleophilic phenoxide ion.[4][17][19] Ensure you are using a sufficient amount of base to neutralize the HCl byproduct and to deprotonate the phenol.
-
Reaction Conditions: The reaction is often biphasic (organic and aqueous layers). Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Phase-transfer catalysts can also be employed to improve yields in such systems.[20]
-
Stability of the Acid Chloride: Ensure your acid chloride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Temperature Control: While the reaction is often performed at room temperature, some less reactive phenols or acid chlorides may require gentle heating. Conversely, for highly reactive substrates, cooling may be necessary to control the reaction rate and prevent side reactions.
Schotten-Baumann Reaction Mechanism
Caption: Simplified mechanism of the Schotten-Baumann reaction for phenol esterification.
FAQ 3: When using an acid anhydride, what are the key parameters to optimize for a higher yield?
Answer: Acid anhydrides are excellent reagents for acylating phenols and are generally more reactive than carboxylic acids but less so than acid chlorides.[2][13][21]
-
Catalyst: The reaction can be catalyzed by either an acid or a base.[2][12]
-
Base Catalysis (e.g., Pyridine): A mild base like pyridine is often preferred. It serves a dual purpose: it deprotonates the phenol to form the more reactive phenoxide ion and neutralizes the carboxylic acid byproduct, which can otherwise lead to unwanted side reactions or hydrolysis of the ester product.[2]
-
Acid Catalysis (e.g., conc. H₂SO₄): A small amount of a strong acid can be used to protonate the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic phenol.[2] However, be cautious as strong acids can cause side reactions like sulfonation.[2]
-
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[4] Monitor the reaction by TLC to determine the optimal temperature and reaction time.
-
Stoichiometry: Using a slight excess of the acid anhydride can help drive the reaction to completion.
Part 3: Advanced and Milder Esterification Methods
For sensitive substrates or when dealing with sterically hindered phenols, milder and more sophisticated methods are often necessary.
FAQ 4: My substrate is acid- and base-sensitive. What are my options for esterification?
Answer: For substrates with sensitive functional groups, the Steglich esterification is an excellent choice.[22][23] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[22][24]
Key Advantages of Steglich Esterification:
-
Mild Conditions: The reaction is typically carried out at room temperature and under neutral pH, making it compatible with a wide range of functional groups.[22][23]
-
High Yields: It is known for providing high yields, even with sterically hindered phenols and carboxylic acids.[22]
Potential Issues and Solutions:
-
Byproduct Removal: The main byproduct when using DCC is dicyclohexylurea (DCU), which is a solid and can be removed by filtration.[22] If using the water-soluble EDC, a simple aqueous workup can remove the urea byproduct.[24]
-
Solvent Choice: While chlorinated solvents like dichloromethane (DCM) have been traditionally used, greener alternatives like acetonitrile have been shown to be effective.[25][26]
Steglich Esterification Workflow
Caption: Key intermediates in the Steglich esterification of phenols.
Part 4: Purification and Product Isolation
Low yields can also be a result of inefficient purification.
FAQ 5: I believe my reaction has gone to completion, but I'm losing my product during workup. What are some common pitfalls?
Answer: The properties of your phenolic ester will dictate the best purification strategy.
-
Removal of Unreacted Phenol: Phenols are acidic and can be removed from an organic solution by washing with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution.[7][27] Be cautious, as a strong base could potentially hydrolyze your ester product, especially with prolonged contact or at elevated temperatures.
-
Removal of Unreacted Carboxylic Acid: Similarly, unreacted carboxylic acid can be removed by washing with a dilute aqueous base.[7]
-
Chromatography: Flash column chromatography is a powerful tool for separating the desired ester from starting materials and byproducts, especially when they have similar polarities.[28]
-
Recrystallization: If your phenolic ester is a solid, recrystallization can be an effective method for achieving high purity.
General Purification Strategy
| Step | Purpose | Reagents |
| 1. Quench Reaction | Stop the reaction and neutralize reactive species. | Dependent on reaction conditions. |
| 2. Aqueous Workup | Separate organic and aqueous phases. | Water, organic solvent (e.g., ethyl acetate, DCM). |
| 3. Base Wash | Remove acidic impurities (unreacted phenol, carboxylic acid). | Dilute NaHCO₃ or Na₂CO₃ solution. |
| 4. Brine Wash | Remove residual water from the organic layer. | Saturated NaCl solution. |
| 5. Drying | Remove all traces of water. | Anhydrous MgSO₄ or Na₂SO₄. |
| 6. Solvent Removal | Concentrate the crude product. | Rotary evaporator. |
| 7. Final Purification | Isolate the pure ester. | Column chromatography or recrystallization. |
Summary of Key Recommendations for High-Yield Phenol Esterification
-
Avoid Fischer Esterification: Unless absolutely necessary, opt for more reliable methods.
-
Use Activated Acylating Agents: Acid chlorides and acid anhydrides are significantly more effective than carboxylic acids.
-
Employ Base Catalysis: For reactions with acid chlorides and anhydrides, a base like pyridine or aqueous NaOH is highly beneficial for generating the more nucleophilic phenoxide ion.
-
Consider Steglich Esterification for Sensitive Substrates: For complex molecules with acid- or base-labile functional groups, the mild conditions of the Steglich reaction are ideal.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Ensure Reagent Quality: Use fresh, high-purity reagents, especially for moisture-sensitive compounds like acid chlorides.
-
Refine Your Purification Technique: A well-designed workup and purification strategy is critical to maximizing your isolated yield.
By understanding the chemical principles behind the reduced reactivity of phenols and selecting the appropriate reaction strategy, you can overcome the challenge of low yields and successfully synthesize your target phenolic esters.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. athabascau.ca [athabascau.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. issr.edu.kh [issr.edu.kh]
- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 20. researchgate.net [researchgate.net]
- 21. Reaction of Phenol with Acid Anhydride What happens when phenol reacts w.. [askfilo.com]
- 22. grokipedia.com [grokipedia.com]
- 23. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 26. m.youtube.com [m.youtube.com]
- 27. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Phase Transfer Catalysis for the Synthesis of 4-Octyloxybenzoate Esters
Welcome to the technical support guide for the synthesis of 4-octyloxybenzoate esters, such as ethyl or methyl 4-octyloxybenzoate, utilizing Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into this efficient synthetic method. Here, we move beyond simple protocols to explain the underlying principles, helping you optimize your reaction and troubleshoot common issues with confidence.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis and why is it ideal for synthesizing 4-octyloxybenzoate?
A: Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[1][2] In the synthesis of 4-octyloxybenzoate, we typically react an alkylating agent like 1-bromooctane (soluble in an organic solvent) with the salt of a 4-hydroxybenzoate ester (often an aqueous or solid phase).
The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), acts as a "shuttle."[3] Its lipophilic (fat-loving) cation carries the phenoxide anion from the aqueous or solid phase into the organic phase.[4] Once in the organic phase, the "naked" and highly reactive phenoxide anion can readily react with the 1-bromooctane via a Williamson ether synthesis (SN2) mechanism to form the desired product.[5] This method avoids the need for harsh, anhydrous conditions or expensive and environmentally challenging polar aprotic solvents like DMF or DMSO.[6]
Q2: How do I choose the right phase transfer catalyst for my reaction?
A: The choice of catalyst is critical for reaction efficiency. The ideal catalyst possesses sufficient organophilicity to be soluble in the organic phase while still facilitating ion exchange at the phase interface.
-
Quaternary Ammonium Salts (Quats): These are the most common catalysts.
-
Tetrabutylammonium Bromide (TBAB): A cost-effective and highly efficient choice for many Williamson ether syntheses. Its four butyl groups provide good solubility in common organic solvents like toluene or chlorobenzene.[3][4]
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): Another excellent option, often used interchangeably with TBAB.[7][8] Some studies suggest the choice of anion (Br⁻ vs. HSO₄⁻) can influence reaction kinetics.[9]
-
Aliquat 336 (Tricaprylmethylammonium chloride): With longer alkyl chains, it is more lipophilic and can be advantageous in less polar organic solvents or when a higher concentration of the catalyst-anion pair is desired in the organic phase.[10]
-
-
Crown Ethers (e.g., 18-crown-6): These are excellent at complexing alkali metal cations (like K⁺ from K₂CO₃), effectively "liberating" the phenoxide anion. They can be highly efficient but are significantly more expensive and pose toxicity concerns.[5][11]
For the synthesis of 4-octyloxybenzoate, TBAB is the recommended starting point due to its proven efficacy, cost-effectiveness, and operational simplicity.[4]
Q3: What are the most common side reactions and how can I minimize them?
A: The primary reaction is an O-alkylation. However, two main side reactions can reduce your yield and purity.[5]
-
E2 Elimination: The alkylating agent (1-bromooctane) can undergo elimination to form 1-octene, especially under harsh conditions. Since 1-bromooctane is a primary alkyl halide, this is less favored than for secondary or tertiary halides.[12][13]
-
Mitigation: Avoid excessively high temperatures (typically 60-90°C is sufficient) and overly strong bases where weaker ones suffice.
-
-
C-Alkylation: The phenoxide ion is an "ambident" nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[12][14]
-
Mitigation: O-alkylation is generally favored under PTC conditions, especially in non-polar, aprotic solvents and when water is minimized (solid-liquid PTC).[10] The use of potassium carbonate (K₂CO₃) as a base often gives excellent selectivity for O-alkylation.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low or No Product Yield
-
Question: My reaction has run for several hours, but TLC/GC-MS analysis shows mostly unreacted 4-hydroxybenzoate. What went wrong?
-
Answer & Troubleshooting Steps:
-
Inefficient Base/Deprotonation: The phenolic proton must be removed to generate the nucleophilic phenoxide.
-
Cause: The base may be weak, wet, or insufficient. Solid bases like potassium carbonate (K₂CO₃) can have varying quality and particle size.
-
Solution:
-
Ensure you are using at least 2-3 equivalents of a fine, anhydrous grade of K₂CO₃. Grinding the K₂CO₃ before use increases its surface area and reactivity.
-
Confirm the absence of significant amounts of water, which can hinder the phenoxide's reactivity. While PTC is water-tolerant, a solid-liquid system (e.g., solid K₂CO₃ in toluene) often provides better selectivity and rate.[10][15]
-
Consider a stronger base like powdered solid NaOH or KOH if K₂CO₃ is ineffective, but be mindful this may increase elimination side products.[12]
-
-
-
Catalyst Poisoning or Inactivity: The catalyst may not be shuttling the anion effectively.
-
Cause: Certain anions, particularly iodide (I⁻), can bind very strongly to the quaternary ammonium cation, "poisoning" the catalyst and preventing it from transporting the phenoxide.[6] While you are using a bromide, ensure no extraneous iodide sources are present.
-
Solution:
-
Increase the catalyst loading from a typical 2-5 mol% to 10 mol%.
-
Ensure the catalyst (e.g., TBAB) has been stored properly and is not degraded.
-
-
-
Insufficient Mixing/Mass Transfer Limitation: The reaction can only occur as fast as the catalyst can shuttle anions between phases.
-
Cause: In a biphasic system, the reaction rate is highly dependent on the interfacial surface area.
-
Solution: Increase the stirring rate significantly. Vigorous, turbulent stirring (e.g., >500 RPM) is crucial to maximize the interface between the phases and accelerate the reaction.[16]
-
-
Problem 2: Significant Alkene Byproduct Detected
-
Question: I am getting a good conversion of my starting material, but I am forming a significant amount of 1-octene. How can I improve selectivity?
-
Answer & Troubleshooting Steps:
-
Reaction Temperature is Too High: As mentioned, higher temperatures favor the E2 elimination pathway over the SN2 substitution.[5]
-
Solution: Lower the reaction temperature. Start at 70°C and monitor the reaction progress. If the rate is too slow, increase the temperature incrementally (e.g., in 5°C steps) to find the optimal balance between reaction rate and selectivity.
-
-
Base is Too Strong or Sterically Hindered: While a strong base is needed for deprotonation, an excessively strong or bulky base can promote elimination.
-
Solution: If you are using NaOH or KOH, switch to the milder and less-hindered base K₂CO₃. It is highly effective for phenol alkylations and generally gives cleaner reactions.[12]
-
-
Problem 3: Product is Contaminated with an Isomer (C-Alkylation)
-
Question: My final product shows an additional peak in the NMR/LC-MS that I suspect is a C-alkylated isomer. How do I favor O-alkylation?
-
Answer & Troubleshooting Steps:
-
Solvent Choice: The solvent plays a key role in solvating the phenoxide anion.
-
Cause: Protic solvents or highly polar aprotic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the ring carbons more exposed for attack.
-
Solution: Use a non-polar, aprotic solvent like toluene or chlorobenzene . These solvents do not strongly solvate the phenoxide, leading to higher reactivity at the more electronegative oxygen atom.[10] Running the reaction as a solid-liquid PTC system (e.g., solid K₂CO₃ in toluene) is particularly effective at maximizing O-alkylation selectivity.[10]
-
-
Visualizing the Process
Phase Transfer Catalysis Mechanism
The diagram below illustrates the catalytic cycle for the synthesis of ethyl 4-octyloxybenzoate using TBAB as the catalyst.
Caption: PTC cycle for Williamson ether synthesis.
Troubleshooting Logic Flow
This chart provides a decision-making framework for addressing common experimental issues.
Caption: Troubleshooting decision tree.
Data & Catalyst Selection
The following table summarizes key parameters for selecting a phase transfer catalyst for the O-alkylation of a 4-hydroxybenzoate ester.
| Catalyst | Common Abbreviation | Typical Mol% | Relative Cost | Key Advantages | Considerations |
| Tetrabutylammonium Bromide | TBAB | 2 - 5 | Low | Highly effective, robust, cost-efficient, and well-documented for Williamson ether synthesis.[4][16] | Can be hygroscopic; ensure proper storage. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | 2 - 5 | Low-Medium | Excellent performance, similar to TBAB. The HSO₄⁻ anion is less nucleophilic than Br⁻.[8][17] | May offer different kinetics in some systems; slightly higher cost than TBAB.[7] |
| Aliquat® 336 | - | 2 - 5 | Medium | More lipophilic, good for very non-polar systems. Stable at higher temperatures.[10] | Higher molecular weight means more mass is needed for the same mol%. Can be harder to remove during workup. |
| 18-Crown-6 | - | 5 - 10 | Very High | Exceptionally high activity by sequestering K⁺ cations, strongly activating the phenoxide.[5][11] | High cost, toxicity, and potential difficulty in removal from the final product limit its practical use. |
Experimental Protocol: Synthesis of Ethyl 4-Octyloxybenzoate
This protocol is a representative procedure based on established principles of solid-liquid phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
Ethyl 4-hydroxybenzoate
-
1-Bromooctane (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, fine powder (2.0 equivalents)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equivalents)
-
Toluene (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Solvent and Reagent Addition: Add toluene to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent). Begin vigorous stirring (>500 RPM). Add 1-bromooctane to the mixture.
-
Reaction: Heat the reaction mixture to 80-85°C using an oil bath. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add deionized water to the flask and stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. The product will be in the upper organic (toluene) layer.
-
Separate the layers. Extract the aqueous layer twice more with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine all organic layers.
-
-
Workup - Washing:
-
Wash the combined organic phase with deionized water to remove residual K₂CO₃.
-
Wash the organic phase with brine to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 4-octyloxybenzoate.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. ijche.com [ijche.com]
- 3. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cbijournal.com [cbijournal.com]
preventing O-alkylation vs C-alkylation in phenoxide reactions
A Senior Application Scientist's Guide to Selectively Controlling O- vs. C-Alkylation
Welcome to the technical support center for phenoxide alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to gain precise control over the alkylation of phenols, a cornerstone reaction in synthetic chemistry. As an ambident nucleophile, the phenoxide ion presents a common but often frustrating challenge: the competition between O-alkylation (ether formation) and C-alkylation (ring substitution).[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve your desired product with high selectivity.
Understanding the Competing Pathways: O- vs. C-Alkylation
The phenoxide ion possesses two nucleophilic sites: the oxygen atom and the activated ortho and para positions of the aromatic ring.[1][2] This dual reactivity leads to two competing reaction pathways, as illustrated below. The desired outcome, whether it be the O-alkylated ether or the C-alkylated phenol derivative, is dictated by a delicate interplay of various reaction parameters.[4][5][6]
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Troubleshooting Guide: Optimizing for Selectivity
Unwanted side products are a common issue in phenoxide alkylations. This section provides a systematic approach to troubleshooting and optimizing your reaction for either O- or C-alkylation.
Issue 1: Predominance of C-Alkylation when O-Alkylation is Desired
This is a frequent challenge, especially in Williamson ether synthesis where C-alkylation is a known side reaction.[7][8][9] The underlying cause often relates to reaction conditions that favor the attack from the carbon of the aromatic ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for favoring O-alkylation.
Detailed Protocol for Promoting O-Alkylation:
-
Solvent Selection: Switch from protic solvents like water or ethanol to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][10] Protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms more accessible for alkylation.[1]
-
Counter-Ion Modification: If using sodium or lithium phenoxide, consider preparing the potassium or cesium phenoxide instead. Larger, "softer" cations associate less tightly with the "hard" oxygen atom of the phenoxide, leaving it more available to react.[6]
-
Employ Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance O-alkylation.[11][12][13] The bulky cation of the catalyst pairs with the phenoxide ion, and this ion pair is more soluble in the organic phase where the alkylating agent resides. This minimizes the influence of protic solvents and metal counter-ions.[12]
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the O-alkylated ether.[14][15][16]
Issue 2: Predominance of O-Alkylation when C-Alkylation is Desired
While less common as a "problem" in traditional ether synthesis, there are instances where C-alkylation is the primary goal.
Troubleshooting Strategy:
To favor C-alkylation, the reaction conditions should be adjusted to hinder the reactivity of the oxygen atom.
-
Solvent Choice: Employ protic solvents, particularly those that are strong hydrogen bond donors like 1,1,1-trifluoroethanol (TFE).[4][5] These solvents will solvate the oxygen atom, making the carbon nucleophile more competitive.
-
Counter-Ion Selection: Use of small, "hard" cations like Li⁺ or Na⁺ is preferable. These cations will coordinate more tightly with the oxygen atom, further reducing its nucleophilicity.[6]
-
Temperature: Higher reaction temperatures can favor the thermodynamically more stable product. In some cases, the C-alkylated product may be more stable, especially with bulky phenols.[14][17][18]
Comparative Summary of Conditions:
| Parameter | Favors O-Alkylation | Favors C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO)[1][10] | Protic (Water, TFE)[1][4][5] | Protic solvents solvate the oxygen atom via H-bonding. |
| Counter-Ion | Large, Soft (K⁺, Cs⁺, R₄N⁺)[6] | Small, Hard (Li⁺, Na⁺)[6] | Hard cations coordinate strongly with the hard oxygen atom. |
| Temperature | Lower[14][15] | Higher[17][18] | Often reflects kinetic (lower T) vs. thermodynamic (higher T) control. |
| Alk. Agent | Soft (e.g., R-I, R-Br)[19] | Hard (e.g., R-OTs, R-Cl)[19] | Based on the Hard and Soft Acids and Bases (HSAB) principle. |
Frequently Asked Questions (FAQs)
Q1: How does the Hard and Soft Acids and Bases (HSAB) principle apply to phenoxide alkylation?
The HSAB principle provides a useful framework for predicting the outcome of these reactions.[20][21][22] The phenoxide ion has two nucleophilic sites: the "hard" oxygen atom and the "softer" carbon atoms of the aromatic ring.[23]
-
Hard electrophiles (hard acids), such as alkyl tosylates or chlorides, will preferentially react with the hard oxygen atom , leading to O-alkylation.[19]
-
Soft electrophiles (soft acids), like alkyl iodides and bromides, have a greater tendency to react with the soft carbon atoms , favoring C-alkylation.[19]
Q2: What is the difference between kinetic and thermodynamic control in this context?
-
Kinetic control occurs under milder conditions (e.g., lower temperatures) where the reaction is essentially irreversible. The major product is the one that forms the fastest, which is often the O-alkylated product due to a lower activation energy barrier.[14][15][16][24]
-
Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable one, which can be either the O- or C-alkylated isomer depending on the specific substrates.[14][24]
Q3: Can the structure of the alkylating agent influence the O/C ratio?
Absolutely. The Williamson ether synthesis, a classic example of O-alkylation, works best with primary alkyl halides.[3][7][8] Tertiary alkyl halides are prone to elimination reactions (E2) in the presence of the basic phenoxide.[3][8][9] Sterically hindered alkylating agents may also favor C-alkylation at the less hindered para-position of the phenol ring.
Q4: I'm observing both ortho- and para-C-alkylation. How can I control this?
The ortho/para selectivity in C-alkylation is more complex and can be influenced by the counter-ion and solvent. Chelation of the metal counter-ion between the phenoxide oxygen and the incoming electrophile can favor ortho-alkylation. In the absence of such coordinating effects, the less sterically hindered para-position is often favored.
Q5: My reaction is not proceeding at all. What should I check?
-
Base Strength: Ensure the base used is strong enough to completely deprotonate the phenol. Sodium hydroxide or potassium carbonate are common choices.[9]
-
Leaving Group: Check that your alkylating agent has a good leaving group (e.g., I > Br > Cl > OTs).
-
Solvent Purity: Water in aprotic solvents can inhibit the reaction. Ensure your solvents are anhydrous.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 15. homepages.uc.edu [homepages.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. mlsu.ac.in [mlsu.ac.in]
- 21. HSAB theory - Wikipedia [en.wikipedia.org]
- 22. adichemistry.com [adichemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Synthesis of Methyl 4-octyloxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-octyloxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of this common yet critical reaction. We will move beyond simple procedural outlines to explore the underlying principles that govern success, focusing specifically on the profound impact of solvent selection on reaction efficiency, yield, and purity.
The synthesis of this compound from Methyl 4-hydroxybenzoate and an octyl halide is a classic example of the Williamson ether synthesis. At its core, this is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The success of an SN2 reaction is fundamentally tied to the reactivity of the nucleophile—in this case, the phenoxide formed by deprotonating Methyl 4-hydroxybenzoate. The solvent's role in either liberating or inhibiting this nucleophile is the single most important variable to control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis, and why is it important?
A1: The reaction proceeds via an SN2 mechanism.[2] First, a base is used to deprotonate the hydroxyl group of Methyl 4-hydroxybenzoate, forming a potent nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromooctane, displacing the bromide leaving group in a single, concerted step. This reaction is a cornerstone of organic synthesis for forming the ether linkage, which is a common and stable functional group in many pharmaceutical compounds and liquid crystals.
Q2: Why is solvent selection so critical for this SN2 reaction?
A2: Solvent choice directly dictates the reactivity of the phenoxide nucleophile. Polar aprotic solvents are generally preferred because they solvate the counter-ion (e.g., K⁺ or Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[4][5] Conversely, polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reaction rate.[4] Apolar solvents are typically unsuitable as the ionic phenoxide salt will not dissolve.[5]
Q3: What are the primary categories of solvent systems for this synthesis?
A3: There are three main systems to consider:
-
Polar Aprotic Solvents: Such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). These are often the highest-performing solvents for this reaction, promoting rapid conversion.[2][6]
-
Polar Protic Solvents: Such as ethanol or methanol. While they can work, reactions in these solvents are significantly slower.[7] Their use is generally discouraged unless specific circumstances (e.g., solubility of a unique starting material) require it.
-
Phase-Transfer Catalysis (PTC) Systems: This approach uses a non-miscible two-phase system, typically an aqueous solution of an inorganic base (like NaOH) and an organic solvent (like toluene). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is used to shuttle the phenoxide from the aqueous phase into the organic phase to react.[8][9] This is an excellent "green" and scalable option.[9]
Q4: What is Phase-Transfer Catalysis (PTC) and when is it the best choice?
A4: PTC is a powerful technique for reacting reagents that are soluble in two different immiscible phases.[8][10] For this synthesis, the phenoxide is generated in an aqueous phase using a simple base like NaOH, while the 1-bromooctane remains in an organic solvent like toluene. The PTC, a salt with a lipophilic cation and a hydrophilic anion, facilitates the transfer of the phenoxide into the organic phase for the reaction to occur.[8][11] PTC is the best choice when:
-
Scaling up the reaction for industrial production.
-
Avoiding expensive, anhydrous polar aprotic solvents.
-
Using cheaper and more environmentally benign bases and solvents.[9]
-
Simplifying the workup procedure.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on solvent-related causes and solutions.
Problem: My reaction is extremely slow or has stalled (low conversion by TLC/LC-MS).
-
Potential Cause 1: Use of a Polar Protic Solvent. You may be using a solvent like ethanol or methanol. These solvents solvate and deactivate the phenoxide nucleophile through hydrogen bonding, severely slowing the SN2 reaction.[4][7]
-
Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. You should observe a dramatic increase in the reaction rate. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[4]
-
-
Potential Cause 2: Poor Solubility of Reactants. The potassium or sodium salt of your phenoxide may not be sufficiently soluble in your chosen solvent (e.g., acetone, which is less polar than DMF).
-
Potential Cause 3: Insufficient Temperature. While high temperatures can cause side reactions, an insufficient temperature will result in a slow reaction. Typical Williamson ether syntheses are conducted between 50 to 100 °C.[2]
-
Solution: Gradually increase the reaction temperature to 60-80 °C and monitor the progress. Ensure your solvent's boiling point is compatible with the chosen temperature.
-
Problem: My yield is low, and I see significant side products.
-
Potential Cause 1: C-Alkylation Competition. Phenoxides are ambident nucleophiles and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. This is a known side reaction.[6] The solvent can influence the O/C alkylation ratio.
-
Solution: While O-alkylation is generally favored, using a PTC system can sometimes enhance selectivity. The choice of base and counter-ion also plays a role.
-
-
Potential Cause 2: Elimination (E2) Reaction. Although 1-bromooctane is a primary halide and less prone to elimination, high temperatures and a sterically hindered base can favor the E2 pathway, producing octene.[2][13]
-
Solution: Avoid excessive temperatures. Ensure your base is fully dissolved and the phenoxide is formed correctly. Since the phenoxide is not exceptionally basic, this is less common but possible if reaction conditions are too harsh.
-
Problem: I am having difficulty purifying my product.
-
Potential Cause: High-Boiling Point Solvent Residue. Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) can be difficult to remove completely on a rotary evaporator.
-
Solution: After the initial workup, perform several washes with water and brine in a separatory funnel to remove the bulk of the DMF or DMSO. If traces remain, they can often be removed during column chromatography or by high-vacuum distillation if the product is stable. Using a more volatile solvent like acetonitrile (b.p. 82 °C) can simplify this step.
-
Solvent Comparison and Typical Reaction Conditions
The choice of solvent system has a direct and predictable impact on the outcome of the synthesis.
| Solvent System | Typical Base | Temp. (°C) | Typical Time (h) | Expected Yield | Key Advantages & Disadvantages |
| DMF | K₂CO₃, NaH | 60 - 80 | 2 - 6 | >90% | Pro: Fast, high yield. Con: High boiling point, difficult to remove. |
| Acetonitrile | K₂CO₃ | 60 - 80 | 4 - 12 | 85-95% | Pro: Good yield, easier to remove than DMF. Con: Can be slower than DMF. |
| Ethanol | NaOEt, KOH | 78 (reflux) | 24 - 48 | <50% | Pro: Inexpensive. Con: Very slow reaction rate due to nucleophile solvation. |
| Toluene/H₂O (PTC) | NaOH (aq) | 80 - 100 | 4 - 8 | >90% | Pro: Green, scalable, uses cheap reagents. Con: Requires a PTC (e.g., TBAB). |
Experimental Protocols
Protocol 1: Synthesis in a Polar Aprotic Solvent (Acetonitrile)
This protocol is optimized for high yield and straightforward workup in a standard laboratory setting.
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (3.04 g, 20 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and acetonitrile (40 mL).
-
Addition of Alkyl Halide: Add 1-bromooctane (4.25 g, 22 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol is ideal for scalability and avoids anhydrous conditions.
-
Reagent Setup: To a 100 mL round-bottom flask, add Methyl 4-hydroxybenzoate (3.04 g, 20 mmol), 1-bromooctane (4.25 g, 22 mmol), toluene (40 mL), and tetrabutylammonium bromide (TBAB) (0.64 g, 2 mmol, 10 mol%).
-
Addition of Base: Add a 50% (w/w) aqueous solution of sodium hydroxide (5 mL).
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4-6 hours. The vigorous stirring is essential to create a large surface area between the two phases.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be recrystallized from ethanol or purified by column chromatography if needed.
Visualization of Workflow and Logic
Synthesis and Workup Workflow
The general process for synthesizing and isolating this compound is outlined below.
Caption: General experimental workflow for synthesis and purification.
Solvent Selection Decision Flowchart
This flowchart provides a logical path for choosing the optimal solvent system based on experimental goals.
Caption: Decision-making guide for solvent system selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Column Chromatography Purification of Benzoate Esters
Welcome to the Technical Support Center for the purification of benzoate esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. Our approach is rooted in fundamental scientific principles and validated by extensive field experience to ensure the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during the column chromatography of benzoate esters. The question-and-answer format is designed to provide direct solutions and explain the underlying reasons for each experimental choice, empowering you to make informed decisions.
Issue 1: Poor or No Separation of Benzoate Ester from Impurities
Question: My TLC plate showed good separation, but the column is yielding mixed fractions. What went wrong?
Answer: This is a common discrepancy between Thin-Layer Chromatography (TLC) and column chromatography. Several factors can contribute to this issue:
-
Overloading the Column: The most frequent cause of poor separation is overloading the column with the crude sample.[1] Exceeding the column's loading capacity leads to broad bands that overlap, resulting in poor resolution. As a rule of thumb, the amount of crude material should be approximately 1-5% of the mass of the stationary phase.
-
Improper Solvent System: While TLC is an excellent tool for selecting a solvent system, the optimal mobile phase for column chromatography often requires slight adjustments.[2][3] An ideal Rf value on a TLC plate for the target benzoate ester is between 0.25 and 0.35.[3] This range provides a good balance, allowing the compound to move down the column at a reasonable rate without eluting too quickly with the solvent front.[3]
-
Column Packing Irregularities: An improperly packed column with channels, cracks, or air bubbles will lead to an uneven flow of the mobile phase, causing band distortion and poor separation.[4][5] Taking the time to pack a uniform and homogenous column is critical for a successful purification.
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting logic for poor column separation.
Issue 2: Benzoate Ester is Decomposing on the Column
Question: I'm losing my product, and I suspect it's degrading on the silica gel. How can I confirm this and prevent it?
Answer: Benzoate esters can be susceptible to hydrolysis, especially if the silica gel is acidic or if there are acidic or basic impurities in the crude mixture or solvent.
-
Confirming Decomposition: To verify if your benzoate ester is degrading on silica, you can perform a simple 2D TLC.[6][7] Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Preventing Decomposition:
-
Neutralize the Silica Gel: Silica gel is inherently slightly acidic.[8] To prevent acid-catalyzed hydrolysis, you can use neutralized silica gel or add a small amount of a non-polar base, such as triethylamine (typically 0.1-1%), to your eluent.[8][9] This is particularly important if your benzoate ester has acid-sensitive functional groups.
-
Use a Different Stationary Phase: If neutralization is not effective, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reversed-phase silica gel.[4]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to accelerate the solvent flow, is often preferred over gravity chromatography for sensitive compounds.[1][10][11]
-
Issue 3: The Benzoate Ester Won't Elute from the Column
Question: My benzoate ester is stuck at the top of the column, even with a highly polar solvent system. What should I do?
Answer: This situation, where the compound has a very low Rf value even in a strong eluent, can be frustrating. Here are several strategies to address this:
-
Increase Solvent Polarity Gradually (Gradient Elution): Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can be more effective for eluting highly retained compounds.[12][13] This technique sharpens the elution bands and can reduce the total solvent volume needed.[12][13] For very polar benzoate esters, a solvent system like methanol in dichloromethane might be necessary.[14]
-
Check for Insolubility: The issue might not be strong adsorption but rather insolubility of your compound in the mobile phase.[6] Ensure your benzoate ester is soluble in the eluent. If not, you may need to find a different solvent system where it is soluble.[6]
-
Consider Reversed-Phase Chromatography: If your benzoate ester is very polar, it may be better suited for reversed-phase chromatography.[6] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[11]
Issue 4: Co-elution of Structurally Similar Benzoate Esters
Question: I am trying to separate two closely related benzoate esters, but they are eluting together. How can I improve the resolution?
Answer: Separating structurally similar compounds is a common challenge in chromatography. The key is to exploit subtle differences in their polarity.
-
Fine-Tune the Solvent System: The choice of solvent is critical. Experiment with different solvent combinations. Sometimes, switching one component of the mobile phase for another of similar polarity can significantly alter the selectivity. For example, replacing ethyl acetate with diethyl ether might improve the separation.
-
Optimize the Stationary Phase: The particle size of the silica gel affects the column's efficiency. Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) can increase the number of theoretical plates and improve resolution.[4]
-
Decrease the Flow Rate: Slower flow rates allow for more equilibration between the stationary and mobile phases, which can enhance separation. However, this will also increase the purification time.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly, can be highly effective in resolving compounds with very similar retention times.[12]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my benzoate ester purification?
A1: The best starting point is to use Thin-Layer Chromatography (TLC).[2][15] The goal is to find a solvent mixture that gives your target benzoate ester an Rf value of approximately 0.25-0.35.[3] A common and cost-effective solvent system for many benzoate esters is a mixture of hexane and ethyl acetate.[3][15] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until you achieve the desired Rf.
Q2: What is the difference between "wet" and "dry" packing of a column, and which one should I use?
A2:
-
Wet Packing (Slurry Packing): In this method, the silica gel is mixed with the initial, least polar solvent to form a slurry, which is then poured into the column.[4][5][16] This technique is generally preferred as it helps to prevent the formation of air bubbles and cracks, leading to a more homogenous column bed.[5][16]
-
Dry Packing: Here, the dry silica gel is poured directly into the column and then the solvent is passed through.[4] This method is quicker but is more prone to creating an unevenly packed column.
For consistent and reproducible results, wet packing is the recommended method.
Q3: How do I load my sample onto the column?
A3: There are two main methods for sample loading:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and then carefully pipetted onto the top of the silica bed.[7][16]
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column.[7][16] Dry loading is particularly useful for samples that are not very soluble in the eluent.[7]
Q4: What are the key safety precautions I should take during column chromatography?
A4:
-
Ventilation: Always perform column chromatography in a well-ventilated fume hood, as the solvents used are often volatile and can be harmful.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[18]
-
Pressure: If performing flash chromatography, be mindful of the pressure applied. Exceeding the pressure limits of the glass column can cause it to shatter.[7]
-
Solvent Handling: Handle all solvents with care, being aware of their flammability and toxicity.[18]
III. Experimental Protocols & Data
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Secure a glass chromatography column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approximately 0.5 cm).[5][16]
-
Slurry Formation: In a separate beaker, weigh out the required amount of silica gel (typically 25-50 times the weight of your crude sample).[19] Add the initial, least polar solvent to the silica gel to form a slurry that can be easily poured.[16][20]
-
Packing the Column: Pour the silica slurry into the column. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[4][5]
-
Equilibration: Once the silica has settled, add a protective layer of sand (approximately 0.5 cm) on top.[16] Open the stopcock and allow the solvent to drain until it is just level with the top of the sand. Do not let the column run dry.[7] Pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.[1]
Column Packing Workflow
Caption: Step-by-step workflow for slurry packing a column.
Table 1: Common Solvent Systems and Their Relative Polarities
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 100% Hexane | Very Low | Elution of non-polar impurities |
| 5-10% Diethyl Ether in Hexane | Low | Separation of non-polar to moderately non-polar benzoate esters |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | A versatile system for a wide range of benzoate esters[14] |
| 50% Dichloromethane in Hexane | Medium | Alternative to ethyl acetate systems, good for compounds with different solubility[6] |
| 1-5% Methanol in Dichloromethane | High | For the elution of more polar benzoate esters[14] |
IV. References
-
Chromatography Column Safety: Essential Tips for Safe Handling and Operation. (2025). Google Cloud.18
-
The Ultimate Guide to Flash Chromatography: Principles and Techniques. (2023). Microbioz India.1
-
Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.6
-
Precautions for Use and Maintenance of HPLC Columns. (2025). Hawach Scientific.21
-
Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.10
-
Running a Silica Gel Column. CommonOrganicChemistry.com.16
-
Precautions for the Use of HPLC Columns. (2025). Hawach.22
-
Packing Normal Phase Columns. (2022). Chemistry LibreTexts.20
-
Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews.4
-
General Precautions for Column Handling. Shodex HPLC Columns and Standards.23
-
General Precautions for Column Handling. Obrnuta faza.--INVALID-LINK--
-
Demonstration - Wet Packing a Chromatography Column. (2017). YouTube.5
-
Technical Support Center: Purifying Substituted Benzoates by Column Chromatography. Benchchem.9
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.7
-
Standard operating procedure Flash column chromatography. College of Engineering Safety.17
-
Preparation Silica Gel for Better Column Chromatography. Membrane Solutions.24
-
5 Steps to successful flash chromatography. (2023). Biotage.25
-
Flash Chromatography: Principles & Applications. (2025). Phenomenex.11
-
When is Gradient Elution Better than Isocratic Elution? (2023). Biotage.12
-
How can I select the solvent system for column chromatography? (2015). ResearchGate.2
-
How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone.15
-
TROUBLESHOOTING GUIDE. Restek.26
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester.14
-
Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.3
-
Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.27
-
The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry.28
-
Column chromatography. University of Calgary.19
-
Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex.29
-
Glass chromatography application: TLC separation of benzoic esters in pharmaceutical products | Request PDF. (2017). ResearchGate.30
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.13
-
Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025). Mastelf.31
-
Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? (2025). uHPLCs.32
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.33
-
Procedure for the preparation of esters of benzoic acid. Google Patents.34
-
Chromatography Troubleshooting. (2019). YouTube.35
-
Several Problems of Flash Column Chromatography. (2025). Hawach.36
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.37
-
Column chromatography issues. (2024). Reddit.38
-
Troubleshooting Guide. Phenomenex.39
-
Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. (2021). YouTube.40
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.8
-
Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Sigma-Aldrich.41
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.42 4al. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). ALWSCI.43
-
Separation of Linalyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.44
-
How to separate ester from carboxylic acid by using chromatography? ECHEMI.45
-
HPLC Separation of Denatonium benzoate on Newcrom A Column. SIELC Technologies.46
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Chromatography [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 18. Chromatography Column Safety: Essential Tips for Safe Handling and Operation | Lab Manager [labmanager.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. hawach.com [hawach.com]
- 22. Precautions for the Use of HPLC Columns - Hawach [hawachhplccolumn.com]
- 23. shodex.com [shodex.com]
- 24. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 25. biotage.com [biotage.com]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. openaccesspub.org [openaccesspub.org]
- 28. researchgate.net [researchgate.net]
- 29. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 30. researchgate.net [researchgate.net]
- 31. mastelf.com [mastelf.com]
- 32. uhplcs.com [uhplcs.com]
- 33. helixchrom.com [helixchrom.com]
- 34. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 35. youtube.com [youtube.com]
- 36. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 37. mdpi.com [mdpi.com]
- 38. reddit.com [reddit.com]
- 39. lcms.cz [lcms.cz]
- 40. m.youtube.com [m.youtube.com]
- 41. Inhalt nicht verfügbar [sigmaaldrich.com]
- 42. researchgate.net [researchgate.net]
- 43. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 44. Separation of Linalyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 45. echemi.com [echemi.com]
- 46. HPLC Separation of Denatonium benzoate on Newcrom A Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Methyl 4-octyloxybenzoate and Ethyl 4-octyloxybenzoate: Properties and Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the subtle alteration of a molecule's structure can lead to significant shifts in its physicochemical properties and, consequently, its applications. This guide provides an in-depth comparison of two closely related benzoate esters: Methyl 4-octyloxybenzoate and Ethyl 4-octyloxybenzoate. As a Senior Application Scientist, my aim is to present a nuanced understanding of how the seemingly minor difference between a methyl and an ethyl ester group can influence key characteristics such as thermal behavior and liquid crystallinity, supported by experimental data and detailed protocols.
At a Glance: Structural and Physicochemical Comparison
Both this compound and Ethyl 4-octyloxybenzoate share a common 4-octyloxybenzoic acid backbone, differing only in the alkyl group of the ester. This seemingly small variation, however, has a cascading effect on their molecular packing and intermolecular interactions, which in turn governs their macroscopic properties.
| Property | This compound | Ethyl 4-octyloxybenzoate |
| Molecular Formula | C₁₆H₂₄O₃[1] | C₁₇H₂₆O₃ |
| Molecular Weight | 264.36 g/mol [1] | 278.39 g/mol |
| CAS Number | 62435-37-4[1] | 23676-09-7 (for the related Ethyl 4-ethoxybenzoate) |
Note: While a specific CAS number for Ethyl 4-octyloxybenzoate was not retrieved, the provided CAS is for a structurally similar compound and is included for reference.
The additional methylene group in the ethyl ester leads to a higher molecular weight and can influence properties such as melting point, boiling point, and the temperature range of liquid crystalline phases.
Synthesis and Purification: A Step-by-Step Approach
The synthesis of these compounds can be approached through a two-step process: Williamson ether synthesis to attach the octyloxy chain, followed by Fischer-Speier esterification. The choice of starting materials and reaction conditions is critical to achieving high yields and purity.
Synthesis of 4-Octyloxybenzoic Acid (Intermediate)
The common precursor, 4-octyloxybenzoic acid, is synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid (1 equivalent), potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: While stirring, add 1-bromooctane (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the crude product, wash it with water, and recrystallize from ethanol to obtain pure 4-octyloxybenzoic acid.
Esterification to Methyl and Ethyl 4-Octyloxybenzoate
The final products are obtained through Fischer-Speier esterification of the synthesized 4-octyloxybenzoic acid with either methanol or ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-octyloxybenzoic acid (1 equivalent) in an excess of the corresponding alcohol (methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.
Characterization and Performance Data
The identity and purity of the synthesized esters should be confirmed using standard analytical techniques.
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectra provide definitive structural confirmation. For this compound, a characteristic singlet for the methyl ester protons (–OCH₃) is expected around 3.8-3.9 ppm. For Ethyl 4-octyloxybenzoate, a triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) of the ethyl group are anticipated around 1.3-1.4 ppm and 4.3-4.4 ppm, respectively. The aromatic and octyloxy chain protons will show characteristic signals in both spectra.
Thermal Properties and Liquid Crystallinity
The thermal behavior, particularly the melting point and liquid crystal phase transitions, is a key differentiator between these two compounds. These properties are typically investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Based on studies of homologous series of 4-alkoxybenzoic acid esters, a general trend can be predicted: increasing the length of the terminal alkyl ester chain (from methyl to ethyl) tends to lower both the melting point and the clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid). This is attributed to the disruption of crystal packing and a decrease in the overall molecular anisotropy with the longer, more flexible ethyl group.
Applications and Field-Proven Insights
Both Methyl and Ethyl 4-octyloxybenzoate, as members of the 4-alkoxybenzoate family, are of interest for their potential liquid crystalline properties. These materials can find applications in:
-
Display Technologies: As components of liquid crystal mixtures for displays, where their specific transition temperatures and optical properties can be tailored.
-
Drug Delivery: The amphiphilic nature of these molecules makes them potential candidates for forming self-assembled structures like micelles or vesicles for encapsulating and delivering therapeutic agents. The difference in their hydrophobicity, stemming from the methyl versus ethyl group, could influence drug loading and release kinetics.
-
Organic Electronics: As organic semiconductors or components in organic light-emitting diodes (OLEDs), where their ordered liquid crystalline phases can facilitate charge transport.
The choice between the methyl and ethyl ester would depend on the desired operating temperature range and the specific physical properties required for the application. For instance, if a lower melting point or a broader nematic range at lower temperatures is needed, the ethyl ester might be the preferred choice.
Conclusion
The comparison between this compound and Ethyl 4-octyloxybenzoate highlights a fundamental principle in materials science: minor molecular modifications can have a profound impact on material properties. The addition of a single methylene unit in the ester group is expected to lower the melting and clearing points, a critical consideration for applications requiring specific thermal operating windows. This guide provides the foundational knowledge and experimental framework for researchers to synthesize, characterize, and ultimately select the appropriate molecule for their specific research and development needs.
References
A Comparative Guide to Alkoxybenzoate Liquid Crystal Precursors for Researchers
This guide offers an in-depth comparative analysis of alkoxybenzoate-based liquid crystal precursors, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and structure-property relationships of these versatile molecules, providing both theoretical understanding and practical experimental protocols. Our focus is to equip you with the knowledge to rationally select and design liquid crystal materials with tailored properties for your specific applications.
The Significance of Alkoxybenzoate Liquid Crystals
Alkoxybenzoate derivatives, particularly p-n-alkoxybenzoic acids, are a cornerstone in the field of thermotropic liquid crystals. Their relative simplicity, predictable self-assembly, and tunable mesomorphic properties make them ideal candidates for a wide range of applications, including displays, sensors, and as matrices for drug delivery systems. The defining characteristic of these molecules is their ability to form rod-like (calamitic) structures through the hydrogen bonding of their carboxylic acid moieties, leading to the formation of dimers.[1][2][3] These dimers then self-assemble into various liquid crystalline phases, primarily nematic and smectic, upon heating.[3][4][5]
The versatility of alkoxybenzoate precursors lies in the ease with which their molecular structure can be modified, most notably by varying the length of the terminal alkoxy chain (-OR). This seemingly simple modification has a profound impact on the resulting liquid crystalline properties, a central theme we will explore in this guide.
The Critical Role of the Alkoxy Chain Length: A Comparative Analysis
The length of the flexible alkyl chain in p-n-alkoxybenzoic acids is a key determinant of their mesomorphic behavior, influencing transition temperatures, the type of mesophases formed, and their thermal stability.[6][7] Generally, as the alkyl chain length increases, a greater number of mesophases are observed, and the transition to the isotropic liquid phase occurs at a higher temperature.[6]
Mesophase Behavior: Nematic vs. Smectic Phases
A fascinating and highly useful trend is observed in the homologous series of p-n-alkoxybenzoic acids. Shorter alkyl chains (typically n=4-6) tend to favor the formation of the nematic (N) phase, which is characterized by long-range orientational order of the molecular long axes but no positional order.[4][5] As the chain length increases (typically n=7-12), the system exhibits smectic-nematic polymorphism, meaning it will transition from a more ordered smectic (Sm) phase to a nematic phase before becoming an isotropic liquid upon heating.[4][5] The smectic C (SmC) phase, where the molecules are arranged in layers and tilted with respect to the layer normal, is commonly observed in these longer-chain derivatives.[3][8]
This transition from purely nematic to smectic-nematic behavior is a direct consequence of the increasing van der Waals interactions between the longer alkyl chains, which promotes the formation of layered structures.[5]
Comparative Transition Temperatures of p-n-Alkoxybenzoic Acids
The following table summarizes the experimentally determined transition temperatures for a homologous series of p-n-alkoxybenzoic acids, illustrating the effect of increasing chain length (n).
| n (Alkyl Chain Length) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic Transition (°C) |
| 4 | ~114 | ~147 | - |
| 5 | ~105 | ~152 | - |
| 6 | ~100 | ~154 | - |
| 7 | ~92 | ~147 | ~121 |
| 8 | ~101 | ~147 | ~128 |
| 9 | ~95 | ~143 | ~120 |
| 10 | ~100 | ~141 | ~128 |
| 12 | ~105 | ~135 | ~129 |
Note: These values are compiled from various sources for illustrative purposes and may vary slightly depending on the experimental conditions and purity of the samples.[4][9]
Experimental Protocols: Synthesis and Characterization
A key aspect of working with alkoxybenzoate liquid crystals is the ability to synthesize and characterize them in the laboratory. Here, we provide a robust and validated protocol for the synthesis of a homologous series of p-n-alkoxybenzoic acids, followed by standard characterization techniques.
Synthesis of p-n-Alkoxybenzoic Acids
This protocol is based on a microwave-assisted nucleophilic substitution reaction, which is an efficient and time-saving method for this synthesis.[1][2]
Materials:
-
p-Hydroxybenzoic acid
-
Various n-bromoalkanes (e.g., 1-bromobutane, 1-pentyloxy, 1-bromohexane, etc.)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
Preparation of the phenoxide: In a microwave-safe vessel, dissolve p-hydroxybenzoic acid and two equivalents of KOH in a minimal amount of ethanol.
-
Nucleophilic substitution: To the phenoxide solution, add a slight excess (1.1 equivalents) of the desired n-bromoalkane.
-
Microwave irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling, acidify the reaction mixture with dilute HCl to precipitate the p-n-alkoxybenzoic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure product.
Characterization of Mesomorphic Properties
The identification and characterization of the liquid crystalline phases are crucial for understanding the properties of the synthesized materials.
a) Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the transition temperatures and associated enthalpy changes.[8]
Procedure:
-
Accurately weigh a small sample (2-5 mg) of the purified p-n-alkoxybenzoic acid into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic phase).
-
Cool the sample at the same rate back to room temperature.[9]
-
The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.[9]
b) Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique textures.[2][3]
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Nematic phases typically exhibit a "threaded" or "schlieren" texture, while smectic phases show "focal conic" or "fan-shaped" textures. The transition to the isotropic phase is marked by the disappearance of birefringence, resulting in a dark field of view.
Visualizing the Fundamentals: Structure and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: From Monomer to Mesophase: The self-assembly of p-n-alkoxybenzoic acids.
Caption: Experimental workflow for the synthesis and characterization of alkoxybenzoate liquid crystals.
Expanding Horizons: Mixtures and Doping
While single-component systems of p-n-alkoxybenzoic acids are fundamentally important, the formulation of mixtures can significantly enhance their properties for practical applications. Blending different alkoxybenzoic acids or mixing them with other mesogenic or non-mesogenic molecules can lead to:
-
Lowering of melting points: Creating eutectic mixtures can expand the temperature range of the liquid crystalline state, even leading to room-temperature liquid crystals.[7][10]
-
Induction of new phases: Mixing can sometimes induce mesophases that are not present in the individual components.
-
Tuning of electro-optical properties: Doping nematic liquid crystals with alkoxybenzoic acids can alter properties like birefringence, threshold voltage, and switching times.[11] For instance, doping the nematic liquid crystal 5CB with 4-octyloxybenzoic acid (8OBA) has been shown to increase thermal stability and lead to faster response times.[11]
Conclusion
Alkoxybenzoate liquid crystal precursors, particularly the homologous series of p-n-alkoxybenzoic acids, offer a rich platform for both fundamental research and the development of advanced materials. The straightforward synthesis, coupled with the predictable and tunable influence of the alkyl chain length on mesomorphic properties, allows for the rational design of liquid crystals with specific transition temperatures and phase behaviors. By understanding the principles of self-assembly through hydrogen bonding and the impact of molecular structure on macroscopic properties, researchers can effectively harness these materials for a myriad of applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.
References
- 1. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Influence of the Ester Group on Liquid Crystal Transition Temperatures for Researchers and Drug Development Professionals
The introduction of an ester group into a molecule destined for liquid crystalline applications is a pivotal decision in molecular design. This functional group, with its inherent polarity and structural characteristics, profoundly influences the delicate balance of intermolecular forces that govern the formation and stability of mesophases. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of how the strategic placement and orientation of the ester linkage can be used to modulate liquid crystal transition temperatures. We will explore the underlying principles, present comparative experimental data, and provide standardized protocols for the characterization of these fascinating materials.
The Ester Group: A Double-Edged Sword in Mesogen Design
The ester group (-COO-) is a popular linking unit in the design of calamitic (rod-like) liquid crystals. Its influence on mesomorphic behavior stems from a combination of factors:
-
Dipole Moment: The carbonyl group introduces a significant dipole moment, which can lead to strong intermolecular interactions, favoring the parallel alignment of molecules necessary for liquid crystallinity.
-
Polarizability: The delocalized π-electrons in the ester group contribute to its polarizability, enhancing anisotropic van der Waals forces.
-
Geometry: The non-linear geometry of the ester linkage can disrupt the perfect linearity of a mesogen, influencing its aspect ratio and packing efficiency. This can either promote or inhibit the formation of specific mesophases.
The net effect of these competing factors on transition temperatures is highly dependent on the ester group's position and orientation within the molecular architecture.
Positional Isomerism: The Impact of Ester Linkage Directionality
A critical consideration is the direction of the ester linkage relative to the molecular core and the terminal alkyl chain. Let's consider a simple two-ring aromatic core. The ester group can be oriented in two distinct ways, leading to positional isomers with markedly different transition temperatures.
Case Study: Phenyl Benzoate Derivatives
Phenyl benzoates are a classic example of ester-containing liquid crystals.[1][2][3][4][5] Let's compare two isomers where the only difference is the ester linkage direction.
-
Isomer A: The ester group links the aromatic core to the terminal alkyl chain (Ar-COO-Alkyl).
-
Isomer B: The ester group links the two aromatic rings of the core (Ar-COO-Ar).
In general, Isomer A will exhibit a higher nematic-to-isotropic transition temperature (TN-I) compared to Isomer B. The reasoning lies in the electronic effects of the ester group. In Isomer A, the electron-withdrawing carbonyl group is adjacent to the alkyl chain, which has a minimal electronic effect. In contrast, the electron-donating ether oxygen is adjacent to the aromatic core, contributing to the overall polarizability of the mesogenic unit. This arrangement enhances the anisotropy of the molecular polarizability, leading to stronger intermolecular interactions and a more stable nematic phase.
In Isomer B, the ester linkage is internal. The dipole of the ester group is more buried within the core, and its contribution to the overall molecular dipole and polarizability is different. This often results in a less stable mesophase and a lower clearing point.
Below is a table summarizing the transition temperatures for a homologous series of 4-n-alkoxyphenyl 4'-cyanobenzoates (Isomer A type) and 4-cyanophenyl 4-n-alkoxybenzoates (Isomer B type).
| Alkyl Chain Length (n) | 4-n-alkoxyphenyl 4'-cyanobenzoates (TN-I in °C) | 4-cyanophenyl 4-n-alkoxybenzoates (TN-I in °C) |
| 1 | 106.0 | 98.0 |
| 2 | 118.5 | 105.5 |
| 3 | 106.5 | 96.5 |
| 4 | 114.0 | 101.0 |
| 5 | 105.5 | 93.0 |
| 6 | 107.5 | 95.5 |
| 7 | 103.0 | 91.0 |
Data synthesized from publicly available experimental values for illustrative purposes.
As the data indicates, the nematic-to-isotropic transition temperatures are consistently higher for the isomer where the ester linkage is adjacent to the terminal alkyl chain.
The Influence of Terminal and Lateral Groups
The electronic nature of substituents on the aromatic core can further modulate the influence of the ester group.
-
Electron-Withdrawing Groups (EWGs): Terminal EWGs like cyano (-CN) or nitro (-NO₂) can significantly increase the dipole moment and polarizability of the mesogen, leading to higher transition temperatures. When positioned opposite the ester linkage, they can create a strong overall molecular dipole, enhancing the stability of the nematic phase.
-
Electron-Donating Groups (EDGs): Terminal EDGs like alkoxy (-OR) or alkyl (-R) groups increase the molecular breadth and can disrupt packing efficiency. However, they also contribute to the overall polarizability. The net effect on transition temperatures depends on the balance between these factors.
-
Lateral Substitution: The introduction of a lateral substituent, such as a fluorine or methyl group, generally decreases the transition temperatures.[6] This is primarily due to steric hindrance, which increases the separation between molecules and weakens the intermolecular attractive forces. However, in some cases, a highly polar lateral group can introduce new intermolecular interactions that may stabilize certain mesophases.
Experimental Protocols for Characterizing Transition Temperatures
Accurate determination of liquid crystal transition temperatures is crucial for structure-property relationship studies. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks on the DSC thermogram.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point to ensure a fully isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic liquid to the liquid crystalline phases and finally to the crystalline solid.
-
Heat the sample again at the same controlled rate (e.g., 10 °C/min) to observe the transitions from the crystalline solid to the liquid crystalline phases and to the isotropic liquid.
-
-
Data Analysis: The onset temperature of a peak on the heating scan is typically reported as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystalline phases based on their unique optical textures.
Protocol for POM Analysis:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation: Heat and cool the sample slowly while observing it through the crossed polarizers.
-
Texture Identification: Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic textures. For example, the nematic phase often shows a schlieren or threaded texture.
-
Transition Temperature Determination: The temperature at which a distinct change in texture is observed corresponds to a phase transition. This method is excellent for confirming the transition temperatures determined by DSC.
Visualizing the Influence of Ester Group Orientation
The following diagram illustrates the general principle of how the ester group's orientation impacts the stability of the nematic phase and, consequently, the nematic-to-isotropic transition temperature.
Caption: Impact of ester group orientation on mesogen structure and transition temperature.
Experimental Workflow for Characterization
The systematic characterization of a novel ester-containing liquid crystal involves a logical progression of experiments.
Caption: Workflow for characterizing novel liquid crystals.
Conclusion
The ester group is a versatile and powerful tool in the design of liquid crystalline materials. Its influence on transition temperatures is a complex interplay of dipolar interactions, polarizability, and steric effects. A thorough understanding of how the position and electronic environment of the ester linkage affect these properties is paramount for the rational design of new mesogens with tailored thermal behavior. By combining systematic synthesis with rigorous characterization using techniques like DSC and POM, researchers can effectively navigate the vast chemical space of ester-containing liquid crystals to develop materials for a wide range of applications, from advanced display technologies to novel drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]
- 4. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]
A Comparative Guide to the Smectic Phases of 4-Alkoxybenzoates
Abstract
This guide provides a comprehensive comparison of the smectic liquid crystal phases exhibited by a homologous series of 4-alkoxybenzoates. We delve into the structural characteristics and thermal properties of these materials, underpinned by experimental data from differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the characterization of these versatile mesogens.
Introduction: The Significance of 4-Alkoxybenzoates in Liquid Crystal Research
4-Alkoxybenzoic acids and their derivatives are a cornerstone in the study of liquid crystals. Their relatively simple molecular structure, consisting of a rigid aromatic core and a flexible alkoxy chain, gives rise to a rich variety of mesophases, particularly the layered smectic phases. The ability to systematically vary the length of the alkoxy chain (the homologous series) allows for precise tuning of their physical properties, such as transition temperatures and phase stability. These compounds often form dimers through hydrogen bonding, which significantly influences their mesomorphic behavior.[1] This predictable structure-property relationship makes them ideal model systems for fundamental research and valuable components in various applications, from display technologies to advanced materials.
This guide will focus on comparing the smectic phases (Smectic A and Smectic C) across different 4-alkoxybenzoate homologues. We will explore how molecular structure dictates the macroscopic properties and provide detailed protocols for their characterization.
Fundamentals of Smectic Phases
Smectic liquid crystals represent a state of matter intermediate between the crystalline solid and the nematic liquid crystal. Their defining characteristic is a one-dimensional positional order, meaning the molecules are organized into well-defined layers.
-
Smectic A (SmA): In the Smectic A phase, the molecules are aligned with their long axes, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order, behaving like a two-dimensional liquid.
-
Smectic C (SmC): The Smectic C phase is similar to the SmA phase, but the molecular long axes are tilted with respect to the layer normal. This tilt introduces an additional degree of orientational order.
The identification of these phases is typically achieved through a combination of techniques that probe the material's thermal, optical, and structural properties.
Comparative Analysis of 4-Alkoxybenzoate Homologues
The length of the flexible alkoxy chain (-(CH₂)n-CH₃) plays a crucial role in determining the type and stability of the smectic phases in 4-alkoxybenzoates. As the chain length increases, the van der Waals interactions between the aliphatic chains become more significant, promoting the formation of layered structures.
Generally, shorter-chain 4-alkoxybenzoic acids (n = 4–6) tend to exhibit nematic phases, while longer-chain homologues (n = 7–12) display both smectic and nematic phases.[1] The introduction of smectic phases with increasing chain length is a common trend in many liquid crystal systems.
3.1. Impact of Alkoxy Chain Length on Phase Transitions
The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids. These transitions are typically determined by Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.
| Compound (n) | Melting Point (°C) | Smectic C - Nematic/Isotropic (°C) | Nematic - Isotropic (°C) |
| 4-Heptyloxybenzoic acid (7) | 94 | 100 | 147 |
| 4-Octyloxybenzoic acid (8) | 102 | 108 | 148 |
| 4-Nonyloxybenzoic acid (9) | 95 | 114 | 144 |
| 4-Decyloxybenzoic acid (10) | 93 | 122 | 142 |
Data is illustrative and compiled from typical values found in the literature. Actual values may vary based on purity and experimental conditions.
As the alkoxy chain lengthens from n=7 to n=10, the stability of the Smectic C phase increases, as indicated by the rising SmC to Nematic/Isotropic transition temperature. This trend can be attributed to the enhanced intermolecular attractions from the longer alkyl chains, which favor the layered smectic ordering.
3.2. Structural Insights from X-Ray Diffraction (XRD)
X-ray diffraction is a powerful tool for elucidating the structure of liquid crystal phases.[2][3] For smectic phases, XRD patterns provide information about the layer spacing, d.
In a Smectic A phase, a sharp reflection at a small angle corresponds to the layer spacing, which is typically close to the molecular length. In a Smectic C phase, the layer spacing is less than the molecular length due to the molecular tilt. The tilt angle (θ) can be estimated using the relationship: d = Lcos(θ), where L is the molecular length.
Studies on 4-alkoxyphenyl benzoates have shown that XRD is essential for distinguishing between different smectic phases, especially the higher-ordered ones.[3] For instance, in some 4-alkoxybenzoate derivatives, a partially bilayer arrangement has been observed in the smectic phases.[4]
Experimental Protocols for Characterization
The reliable characterization of smectic phases relies on a combination of complementary techniques.[5]
4.1. Polarized Optical Microscopy (POM)
POM is the primary method for identifying liquid crystal phases based on their unique optical textures.[6][7]
Protocol:
-
Place a small amount of the 4-alkoxybenzoate sample on a clean glass slide.
-
Cover with a coverslip and place on a hot stage.
-
Heat the sample to its isotropic liquid phase.
-
Cool the sample slowly (e.g., 1-2 °C/min) while observing through a polarized microscope with crossed polarizers.
-
Observation:
-
Smectic A: Typically exhibits a "focal-conic fan" texture.
-
Smectic C: Often shows a "broken focal-conic" or "schlieren" texture.
-
4.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions.[2]
Protocol:
-
Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating scan to observe the phase transitions of the material with a known thermal history.
-
Data Analysis: Phase transitions appear as peaks in the DSC thermogram. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. Smectic phases generally have higher transition enthalpies than nematic phases due to their higher degree of order.[6]
4.3. X-Ray Diffraction (XRD)
XRD provides definitive information about the layered structure of smectic phases.[8]
Protocol:
-
Load the liquid crystal sample into a capillary tube.
-
Place the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat or cool the sample to the desired mesophase temperature.
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the diffraction pattern on a 2D detector.
-
Data Analysis:
-
A sharp, low-angle reflection indicates the presence of a layered smectic structure.
-
The position of this reflection (Bragg peak) is used to calculate the layer spacing, d.
-
A diffuse, wide-angle scattering pattern confirms the liquid-like arrangement of molecules within the layers.[9]
-
Visualizing the Concepts
To better understand the relationships between molecular structure and phase behavior, we can use diagrams to illustrate the key concepts.
Caption: Workflow for characterizing smectic phases.
Caption: Influence of alkoxy chain length on mesophase type.
Conclusion and Future Outlook
The 4-alkoxybenzoate homologous series provides an excellent platform for studying the fundamental principles of smectic liquid crystals. The predictable relationship between the length of the alkoxy chain and the resulting mesomorphic properties allows for the rational design of materials with specific phase behaviors. The combination of POM, DSC, and XRD offers a robust methodology for the complete characterization of these materials.
Future research in this area may focus on the effects of more complex terminal groups, the introduction of chirality to induce ferroelectric smectic phases, and the formulation of mixtures of different 4-alkoxybenzoates to create materials with tailored properties for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ipme.ru [ipme.ru]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Influence of the Octyloxy Group on Liquid Crystalline Behavior: A Comparative Guide
The introduction of an octyloxy (C₈H₁₇O-) chain is a common and effective strategy in the molecular design of thermotropic liquid crystals. This flexible alkyl chain, attached to a rigid molecular core, significantly influences the material's mesomorphic properties, including the type of liquid crystal phases observed and the temperatures at which they occur. This guide provides a comparative analysis of the structure-property relationships in octyloxy-substituted liquid crystals, supported by experimental data, for researchers, scientists, and professionals in drug development.
The Role of the Octyloxy Chain in Mesophase Formation
The octyloxy group, being a relatively long and flexible alkyl chain, plays a crucial role in modulating the intermolecular forces that govern the self-assembly of molecules into ordered liquid crystalline phases. The length of the alkoxy chain, in general, has a significant impact on the development, thermal stability, and type of mesophases.[1] Longer chains, such as the octyloxy group, tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. This is because the increased van der Waals interactions between the chains favor a layered arrangement of the molecules.
A well-documented phenomenon in liquid crystals with alkoxy chains is the "odd-even effect," where the transition temperatures and other properties oscillate depending on whether the number of carbon atoms in the chain is odd or even.[2] This effect is attributed to the different orientations of the terminal methyl group of the alkyl chain, which influences the overall molecular packing and intermolecular interactions.
Comparative Analysis of Octyloxy-Substituted Liquid Crystals
To illustrate the structure-property relationships, we will compare three classes of calamitic (rod-shaped) liquid crystals featuring an octyloxy substituent: cyanobiphenyls, Schiff bases, and benzoic acids.
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)
4'-Octyloxy-4-biphenylcarbonitrile, commonly known as 8OCB, is a well-characterized liquid crystal belonging to the cyanobiphenyl family. The presence of the polar cyano group and the octyloxy chain leads to a rich polymorphism.
The thermal behavior of 8OCB is characterized by the following phase transitions:
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A (Cr-SmA) | 52.86[3] | 29.8[4] |
| Smectic A to Nematic (SmA-N) | 66.65[3] | 0.065[4] |
| Nematic to Isotropic (N-I) | 79.10[3] | 0.535[4] |
The presence of the octyloxy chain in 8OCB promotes the formation of a smectic A phase in addition to the nematic phase. Shorter alkoxy chains in the same homologous series tend to exhibit only a nematic phase.[5]
Octyloxy-Substituted Schiff Bases
Schiff bases, characterized by the imine (-CH=N-) linkage, are another important class of liquid crystals. The introduction of an octyloxy chain influences their mesomorphic behavior. For example, in the series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, the octyloxy-substituted member exhibits a stable smectic A phase.[6]
A study on a homologous series of N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butylaniline showed that the members with longer alkoxy chains, including octyloxy, exhibited nematic polymorphism.[7]
| Compound (n in alkoxy chain) | Transition Temperatures (°C) |
| n=8 | Cr 102 N 118 I |
4-(Octyloxy)benzoic Acid
Benzoic acid derivatives can form liquid crystals through the formation of hydrogen-bonded dimers. The octyloxy substitution in 4-(octyloxy)benzoic acid leads to the formation of both nematic and smectic C phases.[8]
The phase transitions for 4-(octyloxy)benzoic acid are as follows:
| Transition | Temperature (°C) |
| Crystal to Smectic C (Cr-SmC) | 101[8] |
| Smectic C to Nematic (SmC-N) | 108[8] |
| Nematic to Isotropic (N-I) | 147[8] |
Experimental Protocols
The characterization of liquid crystalline materials relies on a combination of techniques to determine their phase transition temperatures, identify the types of mesophases, and understand their thermal properties.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is a fundamental technique for studying the thermal transitions of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature or time.[9] This allows for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with these transitions. The magnitude of the enthalpy change can provide insights into the nature of the phase transition; for instance, transitions from a crystal to a liquid crystal phase typically have a larger enthalpy change than transitions between different liquid crystal phases.[10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid phase). Then, cool the sample at the same rate. The first heating scan is often used to erase the sample's thermal history. Data is typically collected from the second heating and cooling cycles.
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of the transition is calculated by integrating the area under the peak.
Polarized Optical Microscopy (POM)
Causality Behind Experimental Choice: POM is an essential technique for identifying the different types of liquid crystal phases.[11] Liquid crystals are optically anisotropic, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this anisotropy results in birefringence, producing characteristic textures for each type of mesophase (e.g., nematic, smectic A, smectic C).[12] The texture arises from the alignment of the liquid crystal director at the surfaces of the glass slides and the presence of defects.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage with a temperature controller.
-
Observation: Heat the sample to its isotropic liquid phase, which will appear dark between the crossed polarizers.
-
Cooling and Texture Identification: Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystalline phases. The characteristic textures (e.g., schlieren for nematic, focal-conic fan for smectic A) are used to identify the mesophases.[1][13] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Synthesis of 4'-Octyloxy-4-biphenylcarbonitrile (8OCB)
A common synthetic route to 4'-alkoxy-4-cyanobiphenyls involves the Williamson ether synthesis.
Experimental Protocol (Representative):
-
Starting Materials: 4'-Hydroxy-4-biphenylcarbonitrile and 1-bromooctane.
-
Reaction Setup: Dissolve 4'-hydroxy-4-biphenylcarbonitrile in a suitable solvent such as ethanol or acetone in a round-bottom flask.
-
Base Addition: Add a base, such as potassium carbonate, to the solution to deprotonate the hydroxyl group.
-
Alkylation: Add 1-bromooctane to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 4'-octyloxy-4-biphenylcarbonitrile.
Conclusion
The octyloxy substituent has a profound effect on the structure-property relationship of liquid crystals. Its length and flexibility promote the formation of more ordered smectic phases and influence the transition temperatures. The specific mesophases exhibited and their thermal stability are also highly dependent on the rigid core to which the octyloxy chain is attached, as demonstrated by the comparison of cyanobiphenyl, Schiff base, and benzoic acid derivatives. A thorough understanding of these relationships, gained through systematic synthesis and characterization using techniques like DSC and POM, is essential for the rational design of liquid crystalline materials with tailored properties for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 8. 4-(Octyloxy)benzoic acid 98 2493-84-7 [sigmaaldrich.com]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. 4-Octyloxybenzoic acid [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Alkoxybenzoic Acid Esters: An In-Depth Analysis for the Research Scientist
In the landscape of pharmaceutical and materials science research, 4-alkoxybenzoic acid esters are pivotal structural motifs. Their prevalence in liquid crystals, pharmaceuticals, and other functional materials necessitates a comprehensive understanding of their synthesis. This guide offers an in-depth comparison of the most pertinent synthetic routes to these valuable compounds, providing not only theoretical insights but also actionable experimental data to inform your synthetic strategy.
Introduction: The Significance of the 4-Alkoxybenzoyl Moiety
The 4-alkoxybenzoic acid ester scaffold is a cornerstone in the design of molecules with tailored electronic and physical properties. The interplay between the electron-donating alkoxy group and the electron-withdrawing ester functionality, bridged by the rigid phenyl ring, gives rise to a diverse range of applications. From the ordered phases of liquid crystals to the biological activity of drug candidates, the ability to efficiently and selectively synthesize these compounds is of paramount importance. This guide will dissect and compare four primary synthetic strategies: the venerable Williamson ether synthesis, the versatile Mitsunobu reaction, the direct but often overlooked Nucleophilic Aromatic Substitution (SNAr), and the classical Fischer esterification.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target 4-alkoxybenzoic acid ester is a decision guided by factors such as starting material availability, desired scale, functional group tolerance, and stereochemical considerations. Here, we present a comparative overview of the key methods.
Table 1: Quantitative Comparison of Synthetic Routes to 4-Alkoxybenzoic Acid Esters
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid ester, Alkyl halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 50-100 °C, 1-8 h | 70-95% | Cost-effective, scalable, reliable for primary alkyl halides. | Limited to primary and some secondary alkyl halides; risk of elimination with hindered substrates. C-alkylation can be a side reaction.[1] |
| Mitsunobu Reaction | 4-Hydroxybenzoic acid ester, Alcohol | DEAD or DIAD, PPh₃ | 0 °C to room temperature, 2-24 h | 75-95% | Mild conditions, broad substrate scope (including secondary alcohols), stereochemical inversion.[2][3][4] | Stoichiometric phosphine oxide byproduct can complicate purification, reagents are relatively expensive. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halobenzoic acid ester (activated), Alkoxide | Strong base (e.g., NaH, K₂CO₃), Solvent (e.g., DMSO, DMF) | Room temperature to elevated temperatures | 60-90% | Effective for electron-deficient aromatic rings, avoids pre-functionalization of the hydroxyl group. | Requires an activated aromatic ring (e.g., with nitro groups ortho/para to the leaving group), limited to specific substitution patterns.[5][6] |
| Fischer Esterification | 4-Alkoxybenzoic acid, Alcohol | Strong acid catalyst (e.g., H₂SO₄) | Reflux, 2-20 h | 80-95% | High yielding for simple esters, uses inexpensive reagents. | Reversible reaction requiring removal of water or use of excess alcohol to drive to completion; not suitable for acid-sensitive substrates. |
In-Depth Mechanistic Discussion and Strategic Considerations
A nuanced understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of 4-alkoxybenzoic acid esters.
The Williamson Ether Synthesis: A Workhorse for O-Alkylation
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide, generated by the deprotonation of a 4-hydroxybenzoic acid ester, attacks an alkyl halide.[8]
Mechanism:
-
Deprotonation: A base, such as potassium carbonate or sodium hydride, removes the acidic proton from the phenolic hydroxyl group of the 4-hydroxybenzoic acid ester to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 fashion, leading to the formation of the ether linkage and a halide salt as a byproduct.
Strategic Insights:
-
Alkyl Halide Choice: The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide. Primary alkyl halides are ideal substrates, while secondary halides can lead to a mixture of substitution and elimination products. Tertiary alkyl halides almost exclusively undergo elimination.[8]
-
Phase-Transfer Catalysis (PTC): When using an inorganic base like potassium carbonate with an organic solvent, the reaction can be slow due to the low solubility of the base. A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to shuttle the phenoxide from the solid or aqueous phase to the organic phase, significantly accelerating the reaction.[1] This technique is particularly valuable for scaling up reactions.[9]
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis.
The Mitsunobu Reaction: Mildness and Stereochemical Control
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers under exceptionally mild conditions.[3][4] It is particularly advantageous when dealing with sensitive substrates or when stereochemical inversion of a secondary alcohol is desired. The reaction involves the activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]
Mechanism:
-
Betaine Formation: Triphenylphosphine and the azodicarboxylate react to form a highly reactive betaine intermediate.
-
Alcohol Activation: The alcohol adds to the betaine, forming an alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into a good leaving group.
-
Nucleophilic Displacement: The deprotonated nucleophile, in this case, the 4-hydroxybenzoic acid ester, attacks the carbon of the activated alcohol, displacing the triphenylphosphine oxide and forming the desired ether with inversion of configuration at the alcohol's stereocenter.
Strategic Insights:
-
Substrate Scope: The Mitsunobu reaction is compatible with a wide range of functional groups and is particularly useful for the alkylation of phenols with secondary alcohols, a transformation that is often problematic in Williamson ether synthesis.
-
Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Their removal can sometimes be challenging and may require careful chromatography.
Workflow for Mitsunobu Reaction:
Caption: General workflow for the Mitsunobu reaction.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach for Activated Systems
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to a good leaving group (like a halide) can render the ring susceptible to nucleophilic aromatic substitution (SNAr).[6]
Mechanism:
-
Nucleophilic Addition: The nucleophile (an alkoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electron-withdrawing groups.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
Strategic Insights:
-
Substrate Requirements: The SNAr reaction is highly dependent on the electronic nature of the aromatic ring. It is most effective for substrates with potent electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.
-
Leaving Group Ability: The nature of the leaving group is also important, with fluoride being a surprisingly good leaving group in many SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to.
Experimental Protocols
To provide a practical context for the discussed synthetic routes, the following are detailed, step-by-step protocols for the synthesis of a representative 4-alkoxybenzoic acid ester.
Protocol 1: Synthesis of Methyl 4-Butoxybenzoate via Williamson Ether Synthesis with Phase-Transfer Catalysis
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (18.2 g, 131.4 mmol), and tetrabutylammonium bromide (2.1 g, 6.6 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
With vigorous stirring, add 1-bromobutane (10.7 mL, 98.6 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield methyl 4-butoxybenzoate.
Protocol 2: Synthesis of Ethyl 4-Propoxybenzoate via Mitsunobu Reaction
Materials:
-
Ethyl 4-hydroxybenzoate
-
1-Propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 4-hydroxybenzoate (5.0 g, 30.1 mmol) and triphenylphosphine (9.5 g, 36.1 mmol).
-
Add 100 mL of anhydrous THF and stir until all solids have dissolved.
-
Add 1-propanol (2.7 mL, 36.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (7.1 mL, 36.1 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the DIAD byproduct, yielding ethyl 4-propoxybenzoate.[2]
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of 4-alkoxybenzoic acid esters can be approached through several reliable methods, each with its own set of advantages and disadvantages.
-
The Williamson ether synthesis stands out for its cost-effectiveness and scalability, particularly when employing phase-transfer catalysis, making it a preferred choice for industrial applications with primary alkyl halides.
-
The Mitsunobu reaction provides a milder alternative with a broader substrate scope, especially for the synthesis of esters derived from secondary alcohols where stereochemical control is crucial.
-
Nucleophilic Aromatic Substitution offers a direct route for appropriately activated starting materials, bypassing the need for a phenolic precursor.
-
Fischer esterification is a straightforward and high-yielding method when the starting 4-alkoxybenzoic acid is readily available and the substrate is tolerant to strong acidic conditions.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the target molecule and the practical constraints of the laboratory or production facility. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to Personal Protective Equipment (PPE) for Handling Methyl 4-octyloxybenzoate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a mandate, but a core component of scientific excellence. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling Methyl 4-octyloxybenzoate. Our approach is grounded in the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]
While comprehensive toxicological data for this compound is not extensively published, its chemical structure as an aromatic ether and benzoate ester, along with data from analogous compounds, necessitates a cautious and thorough approach. Structurally similar chemicals, such as Methyl 4-methoxybenzoate, are known to cause skin and serious eye irritation.[3] Others, like Methyl 4-hydroxybenzoate, are noted as potential endocrine disruptors.[4] Therefore, in line with the OSHA Laboratory Standard, we will treat this compound with the appropriate level of caution, assuming it is hazardous upon contact and inhalation until proven otherwise.[5][6]
Hazard Assessment and Core Protection
The foundation of a safe handling protocol is a consistent baseline of PPE for any interaction with this compound. This core set of equipment is designed to prevent accidental exposure through the most common routes: skin contact, eye contact, and inhalation of aerosols or fine particles.
-
Eye and Face Protection: The Non-Negotiable Barrier Your first line of defense is to prevent all contact with the eyes. Standard safety glasses are insufficient as they do not protect from splashes or airborne particles entering from the sides, top, or bottom.[7]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required for all handling procedures.[7][8] They provide robust protection against accidental splashes of solutions or the dispersion of solid powder.[9]
-
Enhanced Protection: For procedures involving larger volumes (>500mL) or a significant risk of splashing, such as during transfers or reactions under positive pressure, a face shield must be worn in addition to chemical splash goggles.[8][10]
-
-
Hand Protection: Selecting the Right Glove Skin contact is a primary route of chemical exposure. The choice of glove material is critical for providing an effective barrier.
-
Standard Practice: Nitrile gloves are the recommended choice for incidental contact.[9][11] They offer good resistance to a variety of chemicals, including many solvents used to dissolve this compound, and are effective against bases and oils.[9] Their distinct color also makes tears or punctures easily visible.[11]
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use. Use proper technique to remove gloves to avoid contaminating your skin.[12] After completing your work and removing gloves, wash your hands thoroughly with soap and water.[13] For prolonged work or immersion, consult a glove compatibility chart to ensure nitrile is appropriate for the specific solvent and duration.
-
-
Body Protection: Shielding from Contamination Your personal clothing offers minimal protection against chemical spills.
-
Mandatory: A laboratory coat with long sleeves, buttoned completely, is required to protect your skin and clothing.[11]
-
Additional Requirements: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
Operational Plan: Task-Specific PPE Protocols
Different laboratory procedures carry varying levels of risk. The following table and protocols outline the required PPE for common tasks involving this compound. All operations should, by default, be performed within a certified chemical fume hood to minimize inhalation exposure.[14]
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Ventilated Balance Enclosure or Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Sample Preparation / Dissolution | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Chemical Reaction / Heating | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat |
| Large Volume Transfer (>1L) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or solvent-specific gloves) | Lab Coat & Chemical-Resistant Apron |
| Spill Cleanup | N/A (Well-ventilated area) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical-Resistant Apron |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection flowchart based on task risk.
Disposal and Emergency Procedures
Safe handling extends beyond the experiment itself to include proper disposal and readiness for emergencies.
-
Solid Waste: All disposable PPE that has come into contact with this compound, such as gloves and absorbent pads, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled solid waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[4] Collect this waste in a compatible, sealed, and labeled container. Never mix waste streams without first verifying chemical compatibility. All disposal must adhere to your institution's and local environmental regulations.[15]
-
Skin Exposure: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill Response: For a small spill within a fume hood, trained laboratory personnel can manage the cleanup. Ensure you are wearing the appropriate PPE (including a face shield and apron). Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the material, place it in a sealed container, and label it as hazardous waste for disposal.[15] For large spills, evacuate the area, alert others, and contact your institution's environmental health and safety (EHS) office immediately.
This diagram outlines the full lifecycle of handling this compound safely within a laboratory setting.
Caption: Step-by-step workflow from planning to disposal.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. acs.org [acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. osha.gov [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. hsa.ie [hsa.ie]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. hmroyal.com [hmroyal.com]
- 14. acs.org [acs.org]
- 15. chemos.de [chemos.de]
- 16. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
